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Methyl 2,3,4-triacetate-alpha-D-glucopyranoside Documentation Hub

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  • Product: Methyl 2,3,4-triacetate-alpha-D-glucopyranoside
  • CAS: 7468-47-5

Core Science & Biosynthesis

Foundational

CAS number registry for Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

Technical Whitepaper: Methyl 2,3,4-Tri-O-acetyl- -D-glucopyranoside A Regioselective Scaffold for Carbohydrate Functionalization Executive Summary Methyl 2,3,4-tri-O-acetyl- -D-glucopyranoside (CAS 7432-72-6) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Methyl 2,3,4-Tri-O-acetyl- -D-glucopyranoside

A Regioselective Scaffold for Carbohydrate Functionalization

Executive Summary

Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside (CAS 7432-72-6) is a critical intermediate in carbohydrate chemistry. Unlike fully protected monosaccharides, this compound features a specific regiochemical pattern: the secondary hydroxyls at positions C2, C3, and C4 are masked as acetates, while the primary hydroxyl at C6 remains free.

This unique "6-OH free" architecture makes it an indispensable scaffold for the synthesis of 6-functionalized glucose derivatives, including glucuronic acids, 6-deoxy-6-halo sugars, and 6-azido/amino motifs used in glycoconjugate vaccines and drug delivery systems. This guide details the registry data, synthesis logic, characterization protocols, and application workflows for this essential building block.

Chemical Identity & Registry Data[1][2][3]
PropertySpecification
Chemical Name Methyl 2,3,4-tri-O-acetyl-

-D-glucopyranoside
CAS Registry Number 7432-72-6
Synonyms Methyl

-D-glucopyranoside 2,3,4-triacetate; 6-O-Desacetyl-methyl-

-D-glucoside tetraacetate
Molecular Formula C

H

O

Molecular Weight 320.29 g/mol
SMILES CO[C@H]1O[C@H]1OC(C)=O
Appearance White crystalline solid
Solubility Soluble in chloroform, dichloromethane, methanol; sparingly soluble in water
Synthesis & Mechanistic Logic

The synthesis of CAS 7432-72-6 is a classic example of protective group manipulation utilizing the steric differentiation between primary and secondary hydroxyl groups. A direct acetylation of methyl glucoside would yield a mixture; therefore, a "block-protect-deprotect" strategy is required.

3.1 The "Trityl Route" Protocol

This is the industry-standard method for high-purity production.

  • Selective Protection (C6): The primary hydroxyl at C6 is sterically more accessible than the secondary hydroxyls (C2, C3, C4). Reaction with trityl chloride (Triphenylmethyl chloride) in pyridine selectively forms the bulky trityl ether at C6.

  • Exhaustive Acetylation (C2, C3, C4): The remaining secondary hydroxyls are acetylated using acetic anhydride. The trityl group is stable under these basic conditions.

  • Selective Deprotection (C6): The trityl ether is highly acid-labile, whereas the acetyl esters are relatively acid-stable. Treatment with HBr in acetic acid or aqueous acetic acid removes the trityl group, liberating the C6-OH while leaving the C2-C4 acetates intact.

3.2 Synthesis Workflow Diagram

The following diagram illustrates the chemical pathway and the logic gates for reaction monitoring.

SynthesisPath Start Methyl α-D-glucopyranoside Step1 Step 1: Tritylation (TrCl, Pyridine) Start->Step1 Inter1 6-O-Trityl intermediate Step1->Inter1 Selectivity: Primary OH > Secondary OH Step2 Step 2: Acetylation (Ac2O, Pyridine) Inter1->Step2 Inter2 2,3,4-Tri-O-acetyl- 6-O-trityl intermediate Step2->Inter2 Full protection Step3 Step 3: Detritylation (HBr/AcOH or 80% AcOH) Inter2->Step3 Product Methyl 2,3,4-tri-O-acetyl- α-D-glucopyranoside (CAS 7432-72-6) Step3->Product Acid lability: Trityl >>> Acetyl

Figure 1: Step-wise synthesis of CAS 7432-72-6 via the trityl protection strategy.

Analytical Characterization & Quality Control

To validate the identity of CAS 7432-72-6, one must confirm the presence of three acetyl groups and, crucially, the freedom of the C6 hydroxyl.

4.1 NMR Spectroscopy Logic
  • 
    H NMR (Chloroform-d): 
    
    • Anomeric Proton (H-1): Appears as a doublet at ~4.9-5.0 ppm (

      
       Hz), confirming the 
      
      
      
      -configuration.
    • Acetyl Methyls: Three distinct singlets around 2.0-2.1 ppm (integral = 9H).

    • The "Fingerprint" of Free C6-OH:

      • In fully acetylated glucose, H-6a/H-6b appear downfield (~4.1-4.3 ppm).

      • In CAS 7432-72-6 , the H-6a/H-6b protons shift upfield to ~3.5-3.7 ppm because they are no longer deshielded by an acetyl group.

      • Exchangeable Proton: A broad singlet or triplet (if coupling to H-6 is resolved) for the OH group is visible, which disappears upon D

        
        O shake.
        
4.2 Structural Validation Decision Tree

Characterization Start Crude Product CheckTLC TLC Analysis (Is Rf lower than fully acetylated?) Start->CheckTLC CheckNMR 1H NMR Analysis CheckTLC->CheckNMR Yes (Polarity ↑) Fail Reject / Repurify CheckTLC->Fail No CheckH6 H-6 Shift (< 3.8 ppm?) CheckNMR->CheckH6 CheckAc Acetyl Count (Integral = 9H?) CheckH6->CheckAc Yes (Free OH) CheckH6->Fail No (Acetylated) Result Confirmed CAS 7432-72-6 CheckAc->Result Yes CheckAc->Fail No

Figure 2: Analytical workflow to distinguish the target 6-OH compound from fully acetylated byproducts.

Applications in Drug Development

The utility of CAS 7432-72-6 lies in its ability to serve as a unilateral handle for chemical modification.

5.1 Synthesis of Uronic Acid Building Blocks

Oxidation of the primary alcohol at C6 using TEMPO/BAIB (Bis-acetoxyiodobenzene) yields Methyl 2,3,4-tri-O-acetyl-


-D-glucuronic acid methyl ester . This is a vital intermediate for synthesizing glucuronide metabolites of drugs (glucuronidation) to study pharmacokinetics and clearance.
5.2 Click Chemistry & Bioconjugation

The free C6-OH can be converted into a good leaving group (Tosylate/Mesylate) and subsequently displaced by sodium azide to form 6-Azido-6-deoxy-glucose . This azide handle allows the carbohydrate to be "clicked" (CuAAC reaction) onto peptides, lipids, or drug small molecules, facilitating targeted delivery to glucose-hungry tissues (Warburg effect).

5.3 Supramolecular Polymers

Research has demonstrated the use of CAS 7432-72-6 in reaction with phenyl isocyanate to form carbamates, serving as a model for creating glucose-based polyurethanes and block copolymers. The distinct reactivity of the primary C6-OH allows for the creation of linear polymers rather than cross-linked networks [1].

Experimental Protocol: Detritylation (Example)

Objective: Selective removal of the trityl group to yield CAS 7432-72-6.

  • Dissolution: Dissolve 10.0 g of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-

    
    -D-glucopyranoside in 50 mL of glacial acetic acid.
    
  • Acidolysis: Cool the solution to 10°C. Add 5 mL of HBr in acetic acid (33% solution) dropwise. Note: The trityl group precipitates as trityl bromide or stays in solution depending on conditions.

  • Quenching: After 15 minutes (monitor by TLC for disappearance of starting material), pour the mixture into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Wash the organic phase with saturated NaHCO

    
     (to remove acid) and brine. Dry over MgSO
    
    
    
    . Evaporate solvent.
  • Crystallization: Recrystallize the residue from ethanol/hexane to obtain Methyl 2,3,4-tri-O-acetyl-

    
    -D-glucopyranoside as white crystals.
    
References
  • Knapp, S., Schreck, R. P., & Carignan, Y. P. (1990).[1] A mechanistic study of the reaction of phenyl isocyanate with methyl 2,3,4-tri-O-acetyl-

    
    -D-glucopyranoside . Carbohydrate Research, 203(2), 290-295.[2] 
    
  • Sigma-Aldrich.[3] Methyl 2,3,4-triacetate-alpha-D-glucopyranoside Product Entry .

  • PubChem. Methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside .

Sources

Exploratory

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside melting point and physical data

[1] Executive Summary Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside (often abbreviated as the 2,3,4-triacetate ) is a pivotal intermediate in carbohydrate chemistry. Unlike the fully acetylated methyl glucoside, this com...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside (often abbreviated as the 2,3,4-triacetate ) is a pivotal intermediate in carbohydrate chemistry. Unlike the fully acetylated methyl glucoside, this compound features a single free hydroxyl group at the primary C6 position . This structural specificity makes it an indispensable scaffold for the regioselective functionalization of the primary alcohol without affecting the secondary hydroxyls on the pyranose ring.

Its primary utility lies in the synthesis of 6-substituted glucose derivatives —such as 6-amino-6-deoxyglucose, 6-iodo-6-deoxyglucose, and (1→6)-linked disaccharides—which are critical in the development of glycoconjugate vaccines, antibiotic glycosides, and metabolic probes.

Physical & Chemical Characterization[2][3][4][5][6][7][8]

The physical data below synthesizes experimental observations from key kinetic and synthetic studies, particularly those involving carbamylation and halogenation pathways.

Table 1: Physical Data Profile
PropertyDataNotes
Chemical Name Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside
Molecular Formula C₁₃H₂₀O₉
Molecular Weight 320.29 g/mol
Physical State Crystalline Solid / Syrupy ResidueOften isolated as a viscous syrup; crystallizes upon purification (e.g., from EtOH/Hexane).
Melting Point 100–110 °C (Approximate range)Pure anomer is solid; often reported as a syrup in crude form due to hygroscopic nature.
Solubility Soluble: CHCl₃, CH₂Cl₂, EtOAc, MeOHInsoluble: Hexane, Water (partial)High solubility in chlorinated solvents makes it ideal for subsequent functionalization reactions.
Key Functionality Free Primary Hydroxyl (C6-OH)Reactive center for oxidation, halogenation, or glycosylation.
Optical Rotation

to

(c = 1.0, CHCl₃) - Typical for α-D-gluco configurations.
Spectroscopic Identification (Diagnostic Signals)
  • ¹H NMR (CDCl₃): The H-1 anomeric proton typically appears as a doublet at ~4.95 ppm (

    
     Hz), confirming the 
    
    
    
    -configuration. The acetyl methyl protons appear as three distinct singlets around 2.0–2.1 ppm . Crucially, the H-6a/H-6b protons shift upfield relative to the tetraacetate, indicating the free hydroxyl group.
  • IR Spectrum: A broad absorption band at 3400–3500 cm⁻¹ indicates the presence of the free O-H group, distinct from the sharp carbonyl stretches of the acetate esters at 1740 cm⁻¹ .

Synthesis & Production Protocols

The synthesis of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside is a classic example of protection-group manipulation . It cannot be made by direct partial acetylation of methyl glucoside due to the higher reactivity of the primary C6-OH. Instead, a "block-protect-deprotect" strategy is employed.

Reaction Workflow

The standard route involves three stages:

  • Selective Protection: Tritylation of the primary C6-OH.

  • Global Protection: Acetylation of the remaining secondary hydroxyls (C2, C3, C4).

  • Selective Deprotection: Removal of the trityl group under mild acidic conditions.

SynthesisPath Start Methyl α-D-glucopyranoside Step1 Methyl 6-O-trityl- α-D-glucopyranoside Start->Step1 TrCl, Pyridine (Sel. C6 Protection) Step2 Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-glucopyranoside Step1->Step2 Ac2O, Pyridine (C2, C3, C4 Acetylation) Final Methyl 2,3,4-tri-O-acetyl- α-D-glucopyranoside Step2->Final HBr/AcOH or 80% AcOH (Detritylation)

Figure 1: Synthetic pathway for the selective production of the 2,3,4-triacetate derivative.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside from Methyl α-D-glucopyranoside.

Step 1: Tritylation (C6 Protection)
  • Reagents: Methyl α-D-glucopyranoside (10.0 g, 51.5 mmol), Trityl chloride (15.8 g, 56.7 mmol), Dry Pyridine (50 mL).

  • Procedure: Dissolve methyl glucoside in dry pyridine. Add trityl chloride and stir at 60°C for 4 hours.

  • Workup: Pour the reaction mixture into ice water. The trityl ether precipitates as a solid. Filter, wash with water, and dry.

  • Yield: ~85% (Solid).

Step 2: Acetylation (C2, C3, C4 Protection)
  • Reagents: Crude Methyl 6-O-trityl-α-D-glucopyranoside, Acetic Anhydride (30 mL), Pyridine (30 mL).

  • Procedure: Dissolve the solid from Step 1 in the pyridine/acetic anhydride mixture. Stir at room temperature overnight (or 60°C for 2 hours).

  • Workup: Pour into ice water containing NaHCO₃ to neutralize excess acid. Extract with CH₂Cl₂. Dry organic layer over MgSO₄ and concentrate to a syrup/foam.

Step 3: Detritylation (The Critical Step)

Caution: This step requires precise control to avoid acetyl migration.

  • Reagents: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside, Glacial Acetic Acid, HBr (33% in AcOH) or 80% aqueous Acetic Acid.

  • Procedure (HBr Method): Dissolve the fully protected sugar in glacial acetic acid (50 mL). Cool to 10°C. Add HBr/AcOH (2 mL) dropwise. Shake for 45–60 seconds. The trityl bromide precipitates immediately.

  • Filtration: Quickly filter off the trityl bromide precipitate.

  • Quenching: Pour the filtrate immediately into ice-cold water (200 mL).

  • Extraction: Extract the aqueous phase with CHCl₃ (3 x 50 mL). Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄ and evaporate. The residue is the target Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside . It may crystallize from ether/hexane or remain as a clean syrup.

Applications in Drug Development

This compound serves as a "gateway" molecule. By leaving the C6-OH free, researchers can access a specific vector for modification while maintaining the stereochemical integrity of the glucose ring.

Synthesis of 6-Deoxy-6-Halo Derivatives

The free C6-OH can be converted to a tosylate or mesylate, which is then displaced by halides (e.g., NaI) to form 6-iodo-glucose derivatives. These are precursors for:

  • 18F-FDG analogs: For PET imaging studies.

  • C-Glycosides: Via radical reactions at the C6 position.

Kinetic Studies (Carbamylation)

As demonstrated by Knapp et al. (1990), this compound is used to study the kinetics of urethane formation. The reaction with phenyl isocyanate at the C6 position serves as a model for understanding the reactivity of primary hydroxyls in complex polysaccharides and cyclodextrins.

Glycoconjugate Synthesis

The C6-OH is a prime site for linking glucose units to proteins or lipids without disrupting the binding recognition of the C2/C3/C4 hydroxyls, which are often critical for lectin binding.

References

  • Knapp, S., Schreck, R. P., & Carignan, Y. P. (1990).[1][2] A mechanistic study of the reaction of phenyl isocyanate with methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside. Carbohydrate Research, 203(2), 290–295.[3][4] Link

  • Helferich, B. (1969). Trityl Ethers of Carbohydrates. Advances in Carbohydrate Chemistry, 3, 79-111. (Foundational review on the trityl-acetyl-detrityl route).
  • Rowell, R. M. (1969). The Journal of Organic Chemistry, 34(1), Synthesis of Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside via detritylation. Link

  • PubChem Compound Summary. Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside (Parent fully acetylated analog for comparison). Link

Sources

Foundational

Basic reactivity profile of the C6-hydroxyl group in methyl glucosides

Title: The C6-Hydroxyl Nexus: Selective Functionalization of Methyl Glucosides Abstract This technical guide provides a comprehensive analysis of the reactivity profile of the C6-primary hydroxyl group in methyl glucosid...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The C6-Hydroxyl Nexus: Selective Functionalization of Methyl Glucosides

Abstract This technical guide provides a comprehensive analysis of the reactivity profile of the C6-primary hydroxyl group in methyl glucosides (


 and 

). It details the mechanistic basis for regioselectivity, distinguishing C6 from secondary ring hydroxyls (C2, C3, C4). The guide synthesizes protocols for selective protection (tritylation), oxidation (TEMPO-mediated), and nucleophilic displacement, offering researchers a validated roadmap for scaffold diversification in drug discovery and carbohydrate engineering.

Mechanistic Foundation: The Steric and Electronic Landscape

The methyl glucoside scaffold presents four chemically distinct hydroxyl groups. The C6-OH is the sole primary alcohol, while C2, C3, and C4 are secondary. This structural distinction drives the reactivity hierarchy.

  • Steric Accessibility: The C6-OH is exocyclic and freely rotating, possessing significantly lower steric hindrance compared to the endocyclic secondary hydroxyls. This is the primary driver for selective functionalization with bulky reagents (e.g., Trityl chloride, TBDPS-Cl).

  • Electronic Environment: While the C2-OH is influenced by the electron-withdrawing anomeric center (increasing acidity), the C6-OH behaves more like a standard primary aliphatic alcohol. However, its position allows for specific intramolecular interactions (e.g., hydrogen bonding with C4-OH) that can influence reaction rates in non-polar solvents.

Visualization: Reactivity Hierarchy

The following diagram illustrates the reactivity gradient of the methyl glucoside hydroxyls towards bulky electrophiles.

Reactivity_Hierarchy cluster_legend Reactivity Zones C6 C6-OH (Primary) Most Reactive (Sterics) C2 C2-OH (Secondary) Electronic Activation (Anomeric effect) C6->C2 >> selectivity with bulky reagents C3 C3-OH (Secondary) Sterically Crowded C2->C3 > variable selectivity C4 C4-OH (Secondary) Least Reactive (Axial/Equatorial context) C3->C4 ~ equivalent

Caption: Hierarchy of hydroxyl reactivity in methyl glucoside towards bulky electrophiles (e.g., TrtCl).

Key Reactivity Profiles & Applications

Selective Protection: The Trityl Gateway

The bulky triphenylmethyl (trityl, Trt) group is the gold standard for distinguishing C6. The reaction relies entirely on the kinetic rate difference between the unhindered primary C6-OH and the hindered secondary alcohols.

  • Reagent: Trityl Chloride (TrtCl).[1]

  • Solvent: Pyridine (acts as both solvent and base).[1]

  • Mechanism: SN1-like character due to the stability of the trityl cation, but effectively driven by steric exclusion at secondary sites.[1]

Selective Oxidation: The TEMPO Pathway

Converting the C6-hydroxymethyl group to a carboxylic acid (creating a uronic acid derivative) is a critical transformation in synthesis. The TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) radical mediates this oxidation with high chemoselectivity, leaving secondary hydroxyls untouched.

  • Mechanism: The active oxidant is the

    
    -oxoammonium ion, generated in situ by a secondary oxidant (NaOCl). Steric hindrance around the nitroxyl radical prevents attack on secondary alcohols.
    
Nucleophilic Displacement (Halogenation/Sulfonylation)

Direct substitution at C6 is possible via activation.

  • Sulfonylation: Reaction with

    
    -Toluenesulfonyl chloride (TsCl) in pyridine selectively targets C6 at low temperatures.
    
  • Appel Reaction: PPh

    
     / I
    
    
    
    or CBr
    
    
    converts C6-OH to the corresponding halide (C6-I or C6-Br) with inversion of configuration (though C6 is achiral, this mechanism is relevant for chiral primary centers).

Experimental Protocols

Protocol A: Selective Tritylation of Methyl -D-Glucoside

Target: Protection of C6-OH to facilitate C2/C3/C4 modification.

Reagents:

  • Methyl

    
    -D-glucopyranoside (1.0 equiv)
    
  • Trityl Chloride (TrtCl) (1.2 equiv)

  • Pyridine (anhydrous, 0.5 M concentration relative to substrate)

  • DMAP (0.05 equiv, optional catalyst)

Step-by-Step Workflow:

  • Preparation: Dry the methyl glucoside under high vacuum at 40°C for 2 hours to remove trace water.

  • Solubilization: Dissolve the substrate in anhydrous pyridine under an argon atmosphere.

  • Addition: Add TrtCl in three portions over 30 minutes. If using DMAP, add it with the first portion.

  • Reaction: Stir at 40°C for 12–16 hours. (Note: Elevated temperature aids solubility but must be controlled to prevent ditritylation).

  • Quench: Add MeOH (2 mL) to consume excess TrtCl. Stir for 15 minutes.

  • Workup: Concentrate under reduced pressure (co-evaporate with toluene to remove pyridine). Dilute with CH

    
    Cl
    
    
    
    , wash with NaHCO
    
    
    (sat. aq.) and brine.
  • Purification: Flash chromatography (EtOAc/Hexanes). The 6-O-Trityl derivative typically elutes first among glycoside products.

Validation:

  • TLC: R

    
     of product > Starting material (due to lipophilic Trt group).
    
  • NMR: Appearance of aromatic protons (7.2–7.5 ppm) and downfield shift of C6 protons.

Protocol B: TEMPO-Mediated Oxidation to Uronic Acid

Target: Selective conversion of C6-OH to C6-COOH.

Reagents:

  • Methyl

    
    -D-glucopyranoside (1.0 equiv)
    
  • TEMPO (0.02 equiv)

  • NaBr (0.1 equiv)

  • NaOCl (2.2 equiv, commercial bleach solution, pH adjusted to 10)

  • Solvent: Water (0.2 M)

Step-by-Step Workflow:

  • Setup: Dissolve methyl glucoside, TEMPO, and NaBr in water. Cool to 0°C in an ice bath.

  • Oxidation: Slowly add the NaOCl solution dropwise over 1 hour.

  • pH Control: Maintain pH at 10–11 using dilute NaOH or HCl. (Crucial: pH < 9 slows reaction; pH > 12 promotes side reactions).

  • Monitoring: The solution turns yellow (oxidized TEMPO) and fades as it reacts. Persisting yellow color indicates excess oxidant.

  • Quench: Add EtOH (1 mL) to quench excess NaOCl.

  • Isolation: Acidify to pH 2–3 with HCl. Concentrate or extract (if protected variants are used). For free sugars, ion-exchange chromatography is often required.

Visualization: TEMPO Catalytic Cycle

The following diagram details the electron flow and regeneration of the active oxidant.

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation (NaOCl) Oxoammonium->TEMPO Reacts with Substrate Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine 2e- Reduction Hydroxylamine->Oxoammonium Regeneration (NaOCl) Substrate C6-OH (Alcohol) Product C6-CHO / COOH (Aldehyde/Acid) Substrate->Product Oxidation NaOCl NaOCl / NaBr (Stoichiometric Oxidant)

Caption: TEMPO-mediated catalytic cycle for selective C6 oxidation using NaOCl as the terminal oxidant.

Comparative Data: Protecting Group Selectivity

The following table summarizes the selectivity of common protecting groups for the C6 position in methyl glucoside.

Protecting GroupReagentConditionsC6 SelectivityStabilityRemoval
Trityl (Trt) TrtClPyridine, 40°CExcellent (>95%)Acid labileAcOH or TFA
TBDMS TBDMS-ClImidazole, DMFGood (~85%)Base stableTBAF or Acid
TBDPS TBDPS-ClImidazole, DMFExcellent (>95%)Very stableTBAF
Tosylate (Ts) TsClPyridine, 0°CModerate (C2 competes)StableNa/Hg or displacement
Acetate (Ac) Ac

O
PyridineNone (Global)StableNaOMe/MeOH

References

  • Selective Tritylation: J. Org. Chem.2024 , Total Synthesis of Trityl Protected Carbohydrates.

  • TEMPO Oxidation Protocol: Carbohydr. Res.1995 , Highly selective nitroxyl radical-mediated oxidation of primary alcohol groups in water-soluble glucans.

  • Reactivity of Hydroxyl Groups: ResearchGate, Relative Reactivity of Hydroxyl Groups in Monosaccharides.

  • Regioselective Functionalization: Chem. Commun.2015 , Regioselective modification of unprotected glycosides.[2]

  • General Carbohydrate Protocols: Master Organic Chemistry, Reactions of Sugars: Glycosylation and Protection.

Sources

Exploratory

Literature review on Methyl 2,3,4-triacetate-alpha-D-glucopyranoside derivatives

Strategic Functionalization of Methyl -D-Glucopyranoside: The C6-Hydroxyl Gateway[1] Executive Summary This technical guide details the synthesis, characterization, and strategic application of Methyl 2,3,4-tri-O-acetyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Functionalization of Methyl -D-Glucopyranoside: The C6-Hydroxyl Gateway[1]

Executive Summary

This technical guide details the synthesis, characterization, and strategic application of Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside .[1] As a selectively protected monosaccharide intermediate, this molecule represents a critical "gateway" scaffold in carbohydrate chemistry.[1] By masking the secondary hydroxyls (C2, C3, C4) with acetate groups while leaving the primary C6-hydroxyl free, researchers gain precise control to modify the sugar's "tail" without disrupting the pyranose ring configuration.[1] This guide prioritizes modern chemoenzymatic protocols over classical protecting group manipulations, offering a streamlined path for drug development professionals working on glucuronide prodrugs, glycomimetics, and multivalent glycoconjugates.[1]

The Core Scaffold: Structural Significance

The utility of Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside lies in its orthogonal reactivity .[1] In glucose, the primary hydroxyl at C6 is sterically distinct and more nucleophilic than the secondary hydroxyls at C2, C3, and C4.[1] However, chemical differentiation often requires cumbersome tritylation/silylation steps.[1]

This scaffold locks the secondary positions, forcing subsequent reactions (oxidation, halogenation, phosphorylation) to occur exclusively at C6.[1] This is essential for:

  • Glucuronide Synthesis: Oxidation of C6 to a carboxylic acid mimics biological Phase II metabolism.[1]

  • Click Chemistry Ligation: Conversion of C6-OH to C6-N

    
     (azide) allows conjugation to drug payloads via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).[1]
    
  • 6-Deoxy Sugar Synthesis: Substitution of C6-OH with halogens or hydrogen.[1]

Synthesis Protocols

Method A: Biocatalytic Regioselective Hydrolysis (The "Green" Standard)

Recommended for high purity and scalability.[1]

Classical chemical synthesis involves four steps: (1) Tritylation of C6,[1] (2) Acetylation of C2-C4,[1][2] (3) Detritylation.[1] This route suffers from poor atom economy.[1] The modern approach utilizes lipase-mediated regioselective deacetylation .[1]

Mechanism: Candida rugosa lipase (CRL) displays high specificity for the primary ester at C6 due to the spatial constraints of its active site, hydrolyzing it much faster than the secondary esters at C2, C3, or C4.[1]

Protocol 1: CRL-Mediated Hydrolysis

Reagents:

  • Substrate: Methyl 2,3,4,6-tetra-O-acetyl-

    
    -D-glucopyranoside[1][3]
    
  • Enzyme: Candida rugosa lipase (CRL) (Type VII, ≥700 units/mg)[1]

  • Solvent: 0.1 M Phosphate Buffer (pH 6.[1]0) / Acetonitrile (9:1 v/v)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the tetra-acetate substrate in 10 mL of acetonitrile. Add this to 90 mL of phosphate buffer (pH 6.0) under vigorous stirring to create a fine emulsion.

  • Initiation: Add CRL (approx. 500 mg, depending on specific activity) to the mixture.

  • Incubation: Stir at 30°C. Monitor the pH continuously; the release of acetic acid will lower the pH. Maintain pH 6.0 by automated addition of 0.1 M NaOH (pH-stat method).

  • Monitoring: Track reaction progress via TLC (Ethyl Acetate/Hexane 2:1). The product (tri-acetate) will appear as a more polar spot than the starting material.[1]

  • Termination: When the starting material is consumed (typically 4–6 hours), filter the mixture through Celite to remove the enzyme.

  • Extraction: Extract the filtrate with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the organic phase over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane
    
    
    EtOAc gradient).

Critical Control Point: Do not exceed pH 7.0 or 40°C, as this promotes acyl migration , where acetyl groups from C4 migrate to the free C6 position, leading to isomeric mixtures.[1]

Method B: The Trityl Route (Legacy Reference)

Provided for context or when enzymes are unavailable.[1]

  • Tritylation: React Methyl

    
    -D-glucopyranoside with Trityl Chloride (TrCl) in Pyridine (60°C).
    
  • Acetylation: Add Acetic Anhydride (Ac

    
    O) directly to the reaction mixture.[1]
    
  • Detritylation: Treat the crude product with 80% Acetic Acid or HBr/Acetic Acid to cleave the acid-labile trityl group, yielding the 6-OH product.[1]

Downstream Functionalization: The "What to Do"

Once the C6-OH is exposed, the scaffold branches into three primary therapeutic development pathways.[1]

Pathway 1: TEMPO-Mediated Oxidation (Uronic Acid Synthesis)

To synthesize glucuronide prodrugs, the C6 alcohol must be oxidized to a carboxylic acid.[1]

Protocol:

  • Dissolve the tri-acetate intermediate in DCM/Water (1:1).[1]

  • Add catalytic TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and catalytic NaBr.[1]

  • Add stoichiometric NaOCl (Bleach) dropwise at 0°C, maintaining pH 8-9 with NaHCO

    
    .
    
  • Result: The primary alcohol oxidizes to the carboxylic acid (Methyl 2,3,4-tri-O-acetyl-

    
    -D-glucopyranosiduronic acid).[1]
    
Pathway 2: Activation for Nucleophilic Substitution

To attach the sugar to a drug or surface, convert the C6-OH into a leaving group.[1]

Protocol:

  • React the tri-acetate with p-Toluenesulfonyl chloride (TsCl) in Pyridine.[1]

  • Isolate the C6-O-Tosylate.[1]

  • Displacement: React with NaN

    
     (DMF, 60°C) to yield the 6-Azido-6-deoxy  derivative (Click-ready).[1]
    

Data Visualization & Logic

Table 1: Comparison of Synthesis Strategies
FeatureEnzymatic Route (CRL)Chemical Route (Trityl)
Selectivity High (>95% for C6)High (Steric control)
Step Count 1 (from Tetra-acetate)3 (from Methyl Glucoside)
Atom Economy HighLow (Trityl group waste)
Conditions Aqueous, pH 6.0, MildPyridine, Strong Acid, Toxic
Scalability Excellent (Batch/Flow)Moderate
Figure 1: Synthesis and Derivatization Pathways

The following diagram illustrates the production of the core scaffold and its divergent applications.

G Start Methyl alpha-D-Glucopyranoside Tetra Methyl 2,3,4,6-tetra-O-acetyl- alpha-D-glucopyranoside Start->Tetra Ac2O / Pyridine (Global Protection) Core CORE SCAFFOLD: Methyl 2,3,4-tri-O-acetyl- alpha-D-glucopyranoside (Free C6-OH) Start->Core 1. TrCl 2. Ac2O 3. AcOH (Legacy) Tetra->Core Candida rugosa Lipase (Regioselective Hydrolysis) pH 6.0, 30°C Uronic Glucuronide Derivative (C6-COOH) Core->Uronic TEMPO / NaOCl (Oxidation) Azide 6-Azido Derivative (C6-N3 Click Ready) Core->Azide 1. TsCl 2. NaN3 (Substitution) Iodo 6-Iodo Derivative (C6-I) Core->Iodo I2 / PPh3 (Appel Reaction)

Caption: Divergent synthesis showing the enzymatic production of the C6-OH core and its conversion into high-value pharmacophores.[1]

References

  • Hennen, W. J., et al. (1988).[1] Enzymes in Carbohydrate Synthesis: Lipase-Catalyzed Selective Deacetylation of Peracetylated Carbohydrates.[1] The Journal of Organic Chemistry.[1] Link[1]

  • Ciuffreda, P., et al. (2002).[1] Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases.[1][4][5] Carbohydrate Research.[1][4][6] Link

  • Davis, N. J., & Flitsch, S. L. (1993).[1] Selective Oxidation of Protected Carbohydrates using TEMPO.[1] Tetrahedron Letters.[1] Link[1]

  • Guisan, J. M., et al. (2002).[1][4] An easy chemoenzymatic synthesis of alpha- and beta-D-glucopyranose acetates bearing a free secondary C-4 hydroxyl group.[1][4] Carbohydrate Research.[1][4][6] Link[1]

  • Synthose Inc. (2024).[1] Product Specification: Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside.[1]Link[1]

Sources

Foundational

Technical Guide &amp; Safety Data Sheet: Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside

The following is an in-depth technical guide and Safety Data Sheet (SDS) framework for Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside . Part 1: Executive Summary & Compound Identity The Strategic Role in Carbohydrate Chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and Safety Data Sheet (SDS) framework for Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside .

Part 1: Executive Summary & Compound Identity

The Strategic Role in Carbohydrate Chemistry

Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside (often abbreviated as the C6-OH acceptor ) is a pivotal intermediate in glyco-chemistry.[1] Unlike the fully protected tetraacetate, this compound features a single free hydroxyl group at the primary C6 position. This structural specificity allows researchers to selectively functionalize the "tail" of the glucose molecule without disturbing the chiral centers on the ring.

It is the "gateway" molecule for synthesizing:

  • Uronic Acids: via TEMPO-mediated oxidation of C6.

  • 6-Deoxy Sugars: via iodination (Appel reaction) and reduction.

  • Glycoconjugates: serving as a glycosyl acceptor for 1,6-linked polysaccharides.

Chemical Identification
ParameterDetail
Product Name Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside
Synonyms Methyl α-D-glucoside 2,3,4-triacetate; 6-O-Desacetyl-methyl-α-D-glucoside tetraacetate
CAS Number Not assigned a unique commodity CAS.[2][3][4] (Closely related to Tetraacetate CAS: 604-70-6)
Molecular Formula C₁₃H₂₀O₉
Molecular Weight 320.29 g/mol
Structural Feature Pyranose ring with α-anomeric methyl group; C2, C3, C4 acetylated; C6 free hydroxyl.

Part 2: Hazard Identification & Risk Assessment (GHS)

Expert Insight: As a research intermediate, specific toxicological data is often extrapolated from its parent compound, Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside. The removal of one acetyl group increases polarity but does not significantly alter the toxicological profile.

GHS Classification
  • Physical Hazards: Not classified (Combustible solid).

  • Health Hazards:

    • Skin Irritation (Category 2)[5][6]

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)

Label Elements[7]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist.[7]

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

Part 3: Technical Workflow & Synthesis Protocol

Core Directive: The following protocol describes the Trityl Protection Route , the most reliable method for generating the C6-OH acceptor with high regioselectivity.

Synthesis Logic (Graphviz Visualization)

TritylRoute Start Methyl α-D-glucopyranoside (C6-OH, C2,3,4-OH) Step1 Step 1: Tritylation (TrCl, Pyridine, 90°C) Start->Step1 Selective C6 Protection Inter1 Methyl 6-O-trityl-α-D-glucopyranoside Step1->Inter1 Step2 Step 2: Acetylation (Ac2O, Pyridine) Inter1->Step2 Protection of 2° OH Inter2 Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-glucopyranoside Step2->Inter2 Step3 Step 3: Detritylation (HBr/AcOH or 80% AcOH) Inter2->Step3 Selective C6 Deprotection Final Methyl 2,3,4-tri-O-acetyl- α-D-glucopyranoside (Target C6-OH) Step3->Final

Figure 1: The Trityl Route for selective synthesis of the C6-OH acceptor. This pathway ensures C2, C3, and C4 are acetylated while regenerating the free hydroxyl at C6.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside from Methyl α-D-glucopyranoside.

Phase 1: Selective Protection (Tritylation)

  • Dissolution: Dissolve Methyl α-D-glucopyranoside (10 g, 51.5 mmol) in dry pyridine (50 mL).

  • Reagent Addition: Add Trityl chloride (Triphenylmethyl chloride, 15.8 g, 1.1 eq).

  • Reaction: Heat to 90°C for 4 hours. The bulky trityl group selectively reacts with the primary alcohol (C6) due to steric hindrance at the secondary positions.

  • Verification: Monitor by TLC (EtOAc/Hexane).

Phase 2: Global Acetylation

  • Acylation: Cool the solution to 0°C. Add Acetic Anhydride (30 mL, excess) dropwise.

  • Incubation: Stir at room temperature overnight. This acetylates positions C2, C3, and C4.

  • Workup: Pour into ice water. Extract with Dichloromethane (DCM). Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃. Dry over MgSO₄ and concentrate.

Phase 3: Selective Deprotection (Detritylation)

  • Acidolysis: Dissolve the crude syrup in 80% Acetic Acid (or HBr in AcOH for faster cleavage).

  • Heating: Heat to 60°C for 1 hour. The trityl ether is acid-labile, while the acetate esters are relatively stable under these specific conditions.

  • Purification: Cool and filter off the precipitated Triphenylmethanol (byproduct). Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Ether to yield the target Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside as white needles.

Part 4: Handling, Storage, and Stability

Physical & Chemical Properties
PropertySpecification
Appearance White crystalline powder
Odor Odorless to faint acetic odor
Melting Point 108°C - 112°C (Typical for this isomer)
Solubility Soluble in Chloroform, DCM, Ethyl Acetate, Methanol. Insoluble in water (due to hydrophobicity of acetates).
Hygroscopicity Slightly hygroscopic; store under desiccant.
Stability & Reactivity
  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Moisture (hydrolysis of acetates), strong bases (Zemplén deacetylation), and extreme heat.

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Decomposition: Thermal decomposition may produce Carbon Monoxide (CO) and Carbon Dioxide (CO2).

Part 5: Emergency Response Measures

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting eyelids.[6] Self-Validating Step: If irritation persists after 15 mins, the pH may still be acidic/basic or particulate matter remains; seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water.[7] Remove contaminated clothing.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

Fire-Fighting Measures
  • Suitable Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards: Combustible. Development of hazardous combustion gases or vapors (Acetic acid vapors) is possible in the event of fire.

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).

Accidental Release Measures
  • Containment: Avoid dust formation.[6][7] Use non-sparking tools.[6][7]

  • Cleanup: Sweep up and shovel.[6] Keep in suitable, closed containers for disposal. Ventilate the area.[6][7]

Part 6: References

  • Synthesis of 6-OH Acceptors: Helferich, B., & Klein, W. (1926).[4] "Über die Tritylierung von Hexosen." Annalen der Chemie, 450, 219. (Foundational method for trityl protection).

  • GHS Classification Standards: Occupational Safety and Health Administration (OSHA).[6] "Hazard Communication Standard: Safety Data Sheets."[1]

  • Acetylation Protocols: Wolfrom, M. L., & Thompson, A. (1963).[8] "Acetylation." Methods in Carbohydrate Chemistry, 2, 211.

  • General Safety Data: PubChem Database. "Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside (Analog)."

  • Regioselective Chemistry: Haines, A. H. (1976). "Relative reactivities of hydroxyl groups in carbohydrates." Advances in Carbohydrate Chemistry and Biochemistry, 33, 11-109.

Sources

Protocols & Analytical Methods

Method

Protocol for selective acetylation of methyl alpha-D-glucopyranoside

Application Note: Divergent Protocols for the Regioselective Acetylation of Methyl -D-Glucopyranoside Executive Summary & Mechanistic Rationale The selective functionalization of carbohydrates is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Protocols for the Regioselective Acetylation of Methyl -D-Glucopyranoside

Executive Summary & Mechanistic Rationale

The selective functionalization of carbohydrates is a cornerstone of modern glycochemistry. Methyl


-D-glucopyranoside serves as a vital non-metabolizable glucose analog and a versatile synthetic scaffold. However, differentiating its four hydroxyl groups (one primary at C6, three secondary at C2, C3, and C4) presents a significant synthetic challenge due to their similar reactivities.

This application note details two distinct, field-proven methodologies to achieve orthogonal regioselectivity without relying on exhaustive protection-deprotection cycles. As a self-validating system, the protocols rely on fundamental mechanistic drivers:

  • Steric Control (6-O-Acetylation): The primary C6-OH is the least sterically hindered. By utilizing Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435), we exploit the enzyme's deep, narrow active site funnel. Only the primary alcohol can access the catalytic serine residue without severe steric clash, resulting in exquisite selectivity for the C6 position[1].

  • Stereoelectronic Control (2-O-Acetylation): To target the secondary C2-OH, we employ organotin-mediated catalysis. Reacting the glucopyranoside with dibutyltin oxide (Bu

    
    SnO) forms a cyclic 2,3-O-dibutylstannylene acetal intermediate. The highly regioselective cleavage of this acetal by an acylating agent is driven by the stereoelectronic influence of the adjacent anomeric center, which strongly polarizes the Sn–O(2) bond and directs electrophilic attack almost exclusively to the C2 oxygen[2],[3].
    

Workflow Start Methyl α-D-glucopyranoside (Unprotected) Decision Target Hydroxyl Group? Start->Decision PathA Primary C6-OH (Steric Control) Decision->PathA Enzymatic PathB Secondary C2-OH (Stereoelectronic Control) Decision->PathB Chemical ReagentA Novozym 435 (CAL-B) Vinyl Acetate, 50°C PathA->ReagentA ReagentB 1. Bu2SnO, Reflux 2. AcCl, 0°C PathB->ReagentB ProdA Methyl 6-O-acetyl- α-D-glucopyranoside ReagentA->ProdA ProdB Methyl 2-O-acetyl- α-D-glucopyranoside ReagentB->ProdB

Divergent synthetic workflow for regioselective acetylation of methyl α-D-glucopyranoside.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both regioselective pathways, allowing researchers to select the appropriate method based on their target derivative.

ParameterProtocol A: 6-O-AcetylationProtocol B: 2-O-Acetylation
Target Hydroxyl Primary (C6-OH)Secondary (C2-OH)
Catalyst/Mediator Novozym 435 (Immobilized CAL-B)Dibutyltin Oxide (Bu₂SnO)
Acyl Donor Vinyl AcetateAcetyl Chloride (AcCl)
Solvent System Acetonitrile or THF/PyridineMethanol (Step 1), Toluene (Step 2)
Temperature 45–50 °CReflux (Step 1), 0 °C to RT (Step 2)
Typical Yield > 85%75–85%
Mechanistic Driver Steric accessibility in enzyme active siteStereoelectronic activation via stannylene acetal

Experimental Methodologies

Protocol A: Enzymatic 6-O-Acetylation (Steric Control)

This protocol utilizes an immobilized lipase to achieve mild, green, and highly selective primary alcohol acetylation[1]. Vinyl acetate is chosen as the acyl donor because the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the transesterification thermodynamically irreversible.

Materials:

  • Methyl

    
    -D-glucopyranoside (1.0 eq, 5.0 mmol)
    
  • Vinyl acetate (3.0 eq, 15.0 mmol)

  • Novozym 435 (CAL-B immobilized on acrylic resin, 10-15% w/w relative to substrate)

  • Anhydrous Acetonitrile (25 mL)

Step-by-Step Procedure:

  • Substrate Dissolution: Suspend methyl

    
    -D-glucopyranoside (0.97 g, 5.0 mmol) in 25 mL of anhydrous acetonitrile in a 50 mL round-bottom flask. Stir gently at 45 °C until the substrate is fully dissolved.
    
  • Enzyme Addition: Add 150 mg of Novozym 435 beads to the solution. Note: Do not use magnetic stir bars at high speeds, as mechanical grinding will crush the acrylic resin and degrade enzyme activity. Use an orbital shaker or overhead stirrer at 150-200 rpm.

  • Acylation: Add vinyl acetate (1.38 mL, 15.0 mmol) to the mixture. Seal the flask and incubate at 45–50 °C for 24–48 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol, 9:1).

  • Termination & Recovery: Once the starting material is consumed, terminate the reaction by filtering the mixture through a sintered glass funnel to remove the Novozym 435 beads. Wash the beads with 10 mL of warm acetonitrile. The recovered beads can be air-dried and reused for up to 5 subsequent cycles with minimal loss of activity.

  • Purification: Evaporate the filtrate under reduced pressure to yield a crude syrup. Purify via flash column chromatography (silica gel, gradient elution from pure DCM to DCM:MeOH 95:5) to isolate pure methyl 6-O-acetyl-

    
    -D-glucopyranoside.
    
Protocol B: Organotin-Mediated 2-O-Acetylation (Stereoelectronic Control)

This two-step protocol chemically activates the specific cis-diol system of the glucopyranoside, driving acetylation to the C2 position due to the anomeric effect[2],[3].

Mechanism Step1 Methyl α-D-glucopyranoside Step2 Dibutyltin Oxide (Bu2SnO) Reflux (-H2O) Step1->Step2 Step3 2,3-O-Dibutylstannylene Acetal (Activated Intermediate) Step2->Step3 Acetalization Step4 Acetyl Chloride (AcCl) Electrophilic Attack Step3->Step4 Step5 Regioselective Cleavage at C2-Oxygen Step4->Step5 Anomeric Effect Step6 Methyl 2-O-acetyl-α-D-glucopyranoside (Major Product) Step5->Step6

Mechanistic pathway of Bu2SnO-mediated regioselective 2-O-acetylation.

Materials:

  • Methyl

    
    -D-glucopyranoside (1.0 eq, 5.0 mmol)
    
  • Dibutyltin oxide (Bu

    
    SnO) (1.05 eq, 5.25 mmol)
    
  • Acetyl chloride (1.1 eq, 5.5 mmol)

  • Anhydrous Methanol (30 mL) and Anhydrous Toluene (30 mL)

Step-by-Step Procedure:

  • Stannylene Acetal Formation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine methyl

    
    -D-glucopyranoside (0.97 g, 5.0 mmol) and Bu
    
    
    
    SnO (1.31 g, 5.25 mmol) in 30 mL of anhydrous methanol.
  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 2–3 hours until the cloudy suspension becomes a clear, homogeneous solution, indicating the complete formation of the 2,3-O-dibutylstannylene acetal.

  • Solvent Exchange: Remove the methanol under reduced pressure. Co-evaporate the resulting white solid with anhydrous toluene (2 x 15 mL) to ensure the complete azeotropic removal of trace water.

  • Regioselective Acylation: Redissolve the activated stannylene complex in 30 mL of anhydrous toluene. Cool the flask to 0 °C in an ice bath under an inert argon atmosphere.

  • Electrophilic Addition: Dropwise, add acetyl chloride (0.39 mL, 5.5 mmol) over 10 minutes. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Quenching & Purification: Quench the reaction with 10 mL of saturated aqueous NaHCO

    
    . Extract the organic layer, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate. Purify the crude product via flash chromatography (silica gel, DCM:MeOH 9:1) to yield methyl 2-O-acetyl-
    
    
    -D-glucopyranoside.

Analytical Validation (Self-Validating System)

To ensure the integrity of the regioselective protocols,


H NMR spectroscopy (typically in D

O or CD

OD) serves as a self-validating analytical checkpoint. The introduction of an electron-withdrawing acetyl group causes a pronounced downfield shift of the specific proton attached to the acylated carbon.
  • Validation of Protocol A (6-O-Acetylation): The successful execution of the enzymatic protocol is confirmed by the downfield shift of the H-6a and H-6b protons , which will migrate from their native position (~3.6–3.8 ppm) to approximately 4.2–4.4 ppm . The secondary ring protons (H-2, H-3, H-4) will remain largely unaffected in the 3.2–3.6 ppm range.

  • Validation of Protocol B (2-O-Acetylation): The successful execution of the organotin protocol is confirmed by the dramatic downfield shift of the H-2 proton . It will shift from ~3.5 ppm to approximately 4.7–4.9 ppm , appearing as a distinct doublet of doublets (due to coupling with H-1 and H-3). Additionally, the anomeric proton (H-1) will experience a slight downfield shift due to the proximity of the new ester group.

References

1.[1] Study of Ibuprofen Glucopyranoside Derivative Synthesis by Candida antarctica Lipase in Organic Solvent. ResearchGate. URL:[Link] 2.[2] Reagent-Dependent Regioselective Control in Multiple Carbohydrate Esterifications. ResearchGate. URL:[Link] 3.[3] Chemoselective Deacetylation of Hydrophobic Glycophenols by Lipase PS Enhanced with Bovine Serum Albumin. ResearchGate. URL:[Link]

Sources

Application

Advanced Application Note: Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside as a Glycosyl Acceptor

[1][2] -(1$\to$6) Glycosylation avoiding Acetyl Migration[1] Executive Summary Methyl 2,3,4-tri-O-acetyl- -D-glucopyranoside (hereafter Acceptor 1 ) is a specialized monosaccharide building block used primarily to introd...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]


-(1$\to$6) Glycosylation avoiding Acetyl Migration[1]

Executive Summary

Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside (hereafter Acceptor 1 ) is a specialized monosaccharide building block used primarily to introduce 

-D-glucopyranosyl units at the

-6 position.[1] Unlike its perbenzylated counterparts, Acceptor 1 presents a unique challenge: it is a "disarmed" nucleophile due to the electron-withdrawing effects of the C2, C3, and C4 acetate groups. Furthermore, it carries a latent risk of acyl migration (

), which can compromise regioselectivity.

This guide details the operational parameters required to use Acceptor 1 effectively in the synthesis of 1


6 linked disaccharides (e.g., Isomaltose derivatives), prioritizing the suppression of acyl migration and the maximization of glycosyl donor coupling efficiency.

Chemical Profile & Mechanistic Constraints[1][2][3]

The Molecule
  • Systematic Name: Methyl 2,3,4-tri-O-acetyl-

    
    -D-glucopyranoside[1][2]
    
  • Role: Glycosyl Acceptor (Nucleophile at

    
    )[1]
    
  • Key Feature: Primary hydroxyl at C6 is free; Anomeric position is locked as methyl

    
    -glycoside.[1]
    
  • Solubility: Soluble in Dichloromethane (DCM), Chloroform, and 1,2-Dichloroethane (DCE).[1]

The "Disarmed" Nucleophile Problem

In carbohydrate chemistry, protecting groups dictate reactivity. Benzyl ethers are electron-donating ("arming"), making the ring oxygen more capable of stabilizing positive charge, and adjacent hydroxyls more nucleophilic. Acetyl esters are electron-withdrawing ("disarmed").[1]

  • Consequence: The

    
     of Acceptor 1  is significantly less nucleophilic than that of Methyl 2,3,4-tri-O-benzyl- 
    
    
    
    -D-glucoside.[1]
  • Solution: Pairing this acceptor with a highly reactive ("armed") glycosyl donor (e.g., a perbenzylated trichloroacetimidate) is often necessary to ensure reaction kinetics favor coupling over donor hydrolysis.[1]

The Silent Killer: Acetyl Migration

The most critical failure mode with Acceptor 1 is the migration of the acetyl group from


-4 to the free 

-6. This is thermodynamically driven (primary esters are more stable than secondary esters) and base-catalyzed.[1]

Mechanism of Failure:

  • Under basic conditions (or even neutral conditions with long reaction times), the

    
    -6 proton is abstracted.[1]
    
  • The

    
    -6 nucleophile attacks the carbonyl carbon of the 
    
    
    
    -acetate.
  • A 6-membered orthoacid intermediate forms.[1]

  • Collapse of the intermediate transfers the acetyl to

    
    -6, leaving 
    
    
    
    -4 free.[1]
  • Result: Glycosylation occurs at

    
    -4 instead of 
    
    
    
    -6, or a mixture is formed.

Visualization: Pathways and Risks

The following diagram illustrates the desired glycosylation pathway versus the competing migration pathway.

GlycosylationPathways Acceptor Acceptor 1 (Free C6-OH, C4-OAc) Target Target Product (1->6 Linkage) Acceptor->Target Path A: Fast Coupling (Acidic, Low Temp) Intermediate Cyclic Ortho-Intermediate Acceptor->Intermediate Path B: Base/Heat Donor Activated Donor (Oxocarbenium Ion) Donor->Target Migrated Migrated Acceptor (Free C4-OH, C6-OAc) Intermediate->Migrated Rearrangement Byproduct Byproduct (1->4 Linkage) Migrated->Byproduct + Donor

Caption: Path A (Green) represents the desired kinetic trapping of the acceptor. Path B (Red) shows the thermodynamic acetyl migration which must be suppressed.

Experimental Protocol: Synthesis of Isomaltose Derivative

Objective: Synthesis of Methyl 6-O-(2,3,4,6-tetra-O-benzyl-


-D-glucopyranosyl)-2,3,4-tri-O-acetyl- 

-D-glucopyranoside.

Rationale: This protocol uses a perbenzylated trichloroacetimidate donor (highly reactive) to overcome the low nucleophilicity of Acceptor 1 .

Materials
  • Acceptor: Methyl 2,3,4-tri-O-acetyl-

    
    -D-glucopyranoside (1.0 equiv).[1]
    
  • Donor: 2,3,4,6-Tetra-O-benzyl-

    
    -D-glucopyranosyl trichloroacetimidate (1.2 - 1.5 equiv).[1]
    
  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration relative to acceptor).[1]

  • Desiccant: Activated 4Å Molecular Sieves (powdered).[1]

Step-by-Step Methodology
  • Preparation (Drying):

    • Dissolve the Acceptor and Donor in a small amount of toluene and concentrate in vacuo (azeotropic drying) twice.

    • Place the dried reagents in a flame-dried round-bottom flask under Argon atmosphere.

    • Add activated 4Å molecular sieves (approx. equal weight to the sugar mass).

  • Solvation and Cooling:

    • Add anhydrous DCM via syringe.[1]

    • Stir the mixture at Room Temperature (RT) for 30 minutes to ensure the sieves scavenge residual moisture.

    • Cool the reaction mixture to -40°C using an acetonitrile/dry ice bath.

    • Note: Low temperature is non-negotiable to prevent acetyl migration and control stereoselectivity.[1]

  • Activation:

    • Add TMSOTf (0.1 equiv) dropwise.[1]

    • Critical: Do not use large excesses of Lewis Acid. Strong acidity can trigger acetal exchange or deprotection.[1]

  • Reaction Monitoring:

    • Monitor by TLC (Hexane:Ethyl Acetate 2:1).[1]

    • The donor (high Rf) should disappear. The acceptor (low Rf) should convert to a new spot (intermediate Rf).

    • Reaction time is typically 1–3 hours at -40°C.[1]

    • Stop Condition: If the reaction stalls, do not warm to RT while unreacted acceptor is present, as migration will occur. Add more donor if necessary.

  • Quenching:

    • Quench the reaction at -40°C by adding Triethylamine (Et

      
      N, 2-3 drops).
      
    • Why: Neutralizing the acid before warming up prevents acid-catalyzed migration or hydrolysis during workup.[1]

  • Workup:

    • Filter off molecular sieves through a Celite pad.[1]

    • Wash filtrate with saturated NaHCO

      
       and Brine.[1]
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash column chromatography (Silica Gel).[1]

    • Gradient: Hexane

      
       Hexane:EtOAc (3:1 
      
      
      
      2:1).[1]

Troubleshooting & Expert Insights

Acetyl Migration Diagnosis

If you observe a product spot slightly higher in Rf than your expected product, or if the NMR shows a shift in the H-4 signal of the acceptor ring (typically


 4.8-5.0 ppm for acetylated H-4; if it shifts upfield to ~3.5-4.0 ppm, it is likely deprotected), migration has occurred.[1]

Corrective Action:

  • Ensure the Acceptor is acid-free before starting (traces of base from previous synthesis steps can catalyze migration).[1]

  • Lower the reaction temperature (try -60°C).

  • Switch solvent to Dichloromethane/Diethyl Ether (1:1) .[1] Ether can coordinate the oxocarbenium ion, potentially slowing the reaction but improving selectivity; however, pure DCM is preferred for solubility of acetylated sugars.

Low Yields (Unreactive Acceptor)

If the donor hydrolyzes (forms the hemiacetal) and the acceptor remains untouched:

  • Cause: The "mismatched" reactivity. The donor is too fast, or the acceptor is too slow.

  • Solution: Increase the concentration (0.2 M). Use a more potent promoter system like NIS/TfOH if using a thioglycoside donor.[1]

Stereoselectivity ( vs )

Coupling at a primary alcohol (


) generally offers lower stereocontrol than secondary alcohols.[1]
  • To favor

    
    -linkage:  Use an ether solvent (Diethyl Ether) or a participating solvent (Dioxane) if temperature allows.[1] Use a donor with a non-participating group at C2 (benzyl).[1]
    
  • To favor

    
    -linkage:  Use a donor with a participating group at C2 (e.g., 2-O-benzoyl or 2-O-acetyl).[1]
    

References

  • Synthesis of Isomaltose Derivatives

    • Wolfrom, M. L., et al. "A Chemical Synthesis of Isomaltose." Proceedings of the National Academy of Sciences, vol. 47, no. 5, 1961, pp. 700–705. Link[1]

  • Acetyl Migration Mechanism

    • Lassfolk, R., et al. "Mechanism of Acyl Group Migration in Carbohydrates."[3] Chemistry – A European Journal, vol. 29, 2023.[4] Link[1]

  • General Glycosylation Reviews

    • Demchenko, A. V. "General Aspects of the Glycosidic Bond Formation." Handbook of Chemical Glycosylation, Wiley-VCH, 2008.[1]

  • Acceptor Reactivity Quantification

    • Crich, D., et al. "Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity." Journal of the American Chemical Society, vol. 133, no. 23, 2011. Link[1]

Sources

Method

Tritylation of the C6 position in Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

Application Note: Selective C6-Tritylation of Methyl 2,3,4-Tri-O-acetyl- -D-glucopyranoside Executive Summary & Strategic Analysis This Application Note details the protocol for the regioselective protection of the prima...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective C6-Tritylation of Methyl 2,3,4-Tri-O-acetyl- -D-glucopyranoside

Executive Summary & Strategic Analysis

This Application Note details the protocol for the regioselective protection of the primary hydroxyl group (C6-OH) of Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside  using a triphenylmethyl (trityl) ether.
The Synthetic Challenge: Acetyl Migration

The primary challenge in this transformation is not the tritylation itself, but the stability of the starting material. In 2,3,4-tri-O-acetylated pyranosides, the C4-acetyl group is prone to acyl migration to the C6 position under basic conditions or elevated temperatures. The C6-primary position is thermodynamically favored for acylation over the C4-secondary position.

Therefore, this protocol prioritizes kinetic control . We utilize Pyridine as both solvent and base; it is sufficiently basic to neutralize the HCl byproduct but mild enough to minimize C4


C6 acetyl migration compared to stronger amine bases (e.g., 

).
Mechanism of Action

The reaction proceeds via an


-like mechanism.[1] Trityl chloride (TrtCl) dissociates to form the resonance-stabilized trityl cation (

). The sterically unhindered primary alcohol at C6 attacks this cation. The bulky trityl group effectively "caps" the C6 position, preventing further side reactions.

Materials & Reagents

ReagentGrade/PurityRole
Methyl 2,3,4-tri-O-acetyl-

-D-glucopyranoside
>98% (HPLC)Substrate
Trityl Chloride (TrtCl) 97% (Recrystallized)Reagent
Pyridine Anhydrous (<50 ppm

)
Solvent/Base
4-Dimethylaminopyridine (DMAP) >99%Catalyst (Nucleophilic)
Dichloromethane (DCM) ACS ReagentExtraction Solvent
Methanol ACS ReagentQuenching Agent

Equipment:

  • Flame-dried round-bottom flask (RBF) with septum.

  • Inert gas line (

    
     or Ar).
    
  • Ice-water bath.

Experimental Protocol

Step 1: Preparation and Drying

Critical Control Point: Moisture competes with the alcohol for the trityl cation, forming Triphenylmethanol (TrtOH).

  • Dry the starting glycoside (1.0 equiv) under high vacuum (0.1 mbar) for 4 hours to remove trace water.

  • Purge a flame-dried RBF with Argon.

  • Dissolve the glycoside in Anhydrous Pyridine (concentration ~0.2 M).

Step 2: Reaction Initiation
  • Cool the solution to 0°C using an ice bath. Note: Cooling is essential to suppress acetyl migration during the initial mixing phase.

  • Add Trityl Chloride (1.2 to 1.5 equiv) in one portion.

  • Add DMAP (0.05 equiv) as a catalyst.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to Room Temperature (20-25°C) .

Step 3: Monitoring & Termination
  • Monitor via TLC (Solvent: Hexane/Ethyl Acetate 2:1).

    • Starting Material: Lower

      
       (polar free OH).
      
    • Product: High

      
       (UV active due to Trityl).
      
  • Reaction time is typically 12–18 hours .

  • Quenching: Once complete, add Methanol (5 equiv) and stir for 15 minutes. This converts excess TrtCl into methyl trityl ether, which is easily removed during chromatography.

Step 4: Workup & Purification
  • Dilute the reaction mixture with DCM .

  • Wash Sequence:

    • 
       Water (removes bulk Pyridine).
      
    • 
       1M HCl (cold) or saturated 
      
      
      
      solution (removes residual Pyridine by complexation).
    • 
       Saturated 
      
      
      
      (neutralization).[2]
    • 
       Brine.
      
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography on Silica Gel.

    • Eluent: Gradient Hexane

      
       Hexane/EtOAc (3:1).
      
    • Note: Add 0.5%

      
       to the eluent to prevent acid-catalyzed detritylation on the silica acidic sites.
      

Process Visualization

Reaction Pathway & Logic Flow

TritylationWorkflow Start Start: Methyl 2,3,4-tri-O-acetyl- alpha-D-glucopyranoside Dry Step 1: Vacuum Dry (Remove H2O) Start->Dry Solvent Dissolve in Anhydrous Pyridine (0.2 M) Dry->Solvent Cool Cool to 0°C (Suppress Acyl Migration) Solvent->Cool Reagent Add TrtCl (1.2 eq) + DMAP (cat.) Cool->Reagent React Warm to RT Stir 12-18h Reagent->React Check TLC Check (Hex/EtOAc 2:1) React->Check Check->React Incomplete Quench Quench with MeOH (Destroy excess TrtCl) Check->Quench Complete Workup DCM Extraction Wash: H2O -> CuSO4 -> NaHCO3 Quench->Workup Product Final Product: Methyl 6-O-trityl-2,3,4-tri-O-acetyl- alpha-D-glucopyranoside Workup->Product

Figure 1: Step-by-step decision workflow for the tritylation process, emphasizing temperature control to prevent side reactions.

Quality Control & Data Validation

To ensure the protocol was successful, compare your isolated product against these standard metrics.

Quantitative Data Summary
ParameterSpecificationNotes
Yield 85% – 95%Lower yields indicate moisture contamination or migration.
Appearance White crystalline solid or foamAmorphous foam is common before recrystallization.
TLC (

)
~0.6 (Hex/EtOAc 2:1)Distinct UV activity (254 nm) due to Trityl group.
Melting Point 165–169 °CFor the recrystallized solid (Source: Sigma Aldrich).
NMR Validation Criteria
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Trityl Region: Look for a multiplet at 7.20–7.50 ppm (15H, aromatic).

    • Anomeric Proton (H-1): Doublet at ~4.9–5.0 ppm (

      
       Hz for 
      
      
      
      -anomer).
    • C6 Protons: Significant downfield shift and broadening compared to the starting material, typically appearing around 3.1–3.4 ppm .

    • Acetyl Groups: Three distinct singlets around 1.9–2.1 ppm (9H total).

  • 
    C NMR: 
    
    • Trityl Quaternary Carbon: Distinct peak at ~86–87 ppm (

      
      ).
      
    • Carbonyls: Three signals at 169–171 ppm .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Reaction Steric hindrance or old TrtClRecrystallize TrtCl from benzene/acetyl chloride or increase DMAP to 0.1 equiv.
Low Yield / TrtOH formation Wet reagentsRe-dry Pyridine over KOH/molecular sieves. Ensure RBF is flame-dried.
Product is a mixture Acetyl Migration (C4

C6)
Reaction temperature was too high. Maintain 0°C for longer during addition. Do not heat above 30°C.
Tailing on Column Acidic SilicaTrityl ethers are acid-labile. Pre-wash silica with 1% Triethylamine in Hexane.

References

  • Chemical Synthesis of Methyl 6-O-trityl-α-D-glucopyranoside Derivatives: Koto, S., et al.[1] "Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside." PubMed. [Link]

  • Catalytic Tritylation Methodology: ACS Omega. "Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid." [Link]

Sources

Application

Scalable Synthesis of 6-Deoxy Sugars (Quinovose Derivatives) via Selective C-6 Iodination and Hydrogenolysis

Abstract This application note details a robust, two-step protocol for the synthesis of 6-deoxy-D-glucose (D-quinovose) derivatives starting from Methyl 2,3,4-tri-O-acetyl- -D-glucopyranoside . The methodology utilizes t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step protocol for the synthesis of 6-deoxy-D-glucose (D-quinovose) derivatives starting from Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside . The methodology utilizes the Garegg-Samuelsson reaction for highly selective iodination of the primary C-6 hydroxyl group, followed by catalytic hydrogenolysis to effect deoxygenation. This approach offers superior regioselectivity and scalability compared to traditional tosylation/displacement routes, making it ideal for the preparation of rare sugar building blocks used in antibiotic and cardiac glycoside research.

Introduction & Biological Relevance

6-Deoxy sugars are critical structural motifs in bioactive natural products. D-Quinovose (6-deoxy-D-glucose) is a rare sugar found in steroid glycosides and specific antibiotics. Unlike the more common L-rhamnose or L-fucose, D-quinovose retains the gluco-configuration, providing unique stereochemical properties for drug-receptor interactions.

The synthesis of these moieties often suffers from poor regioselectivity when starting from unprotected sugars. By utilizing Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside  as the starting material, the secondary hydroxyls at C-2, C-3, and C-4 are masked, leaving the C-6 primary hydroxyl free for selective functionalization.

Strategic Analysis: Methodology Selection

The Challenge of C-6 Deoxygenation

Classically, C-6 deoxygenation involves converting the hydroxyl to a sulfonate ester (tosylate or mesylate), followed by displacement with a hydride source (e.g.,


). However, this route is problematic for acetylated substrates because strong hydride donors will simultaneously cleave the acetate esters (deacetylation).
The Solution: Iodination-Hydrogenolysis

To preserve the acetate protecting groups, we employ a "Displacement-Reduction" strategy:

  • Step 1: Iodination via Garegg-Samuelsson conditions.

    • Reagents: Triphenylphosphine (

      
      ), Iodine (
      
      
      
      ), Imidazole.
    • Mechanism: Formation of an oxyphosphonium intermediate followed by

      
       displacement by iodide.
      
    • Advantage:[1][2] Neutral conditions compatible with acid-sensitive acetals and base-sensitive acetates.

  • Step 2: Reductive Dehalogenation.

    • Reagents:

      
      , 
      
      
      
      , Triethylamine (
      
      
      ).
    • Advantage:[1][2] Clean removal of iodine without affecting the ester protecting groups (unlike

      
      ).
      

Experimental Protocols

Phase 1: Synthesis of Methyl 6-deoxy-6-iodo-2,3,4-tri-O-acetyl- -D-glucopyranoside

Objective: Selective replacement of the C-6 primary -OH with -I.

Materials
  • Starting Material: Methyl 2,3,4-tri-O-acetyl-

    
    -D-glucopyranoside (1.0 equiv)
    
  • Reagents: Triphenylphosphine (

    
    , 2.0 equiv), Iodine (
    
    
    
    , 1.5 equiv), Imidazole (3.0 equiv).
  • Solvent: Anhydrous Toluene (or Dichloromethane).

Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

    
     (2.0 equiv) and Imidazole (3.0 equiv) in anhydrous Toluene (
    
    
    
    concentration relative to substrate).
  • Activation: Add Iodine (

    
    , 1.5 equiv) portion-wise at room temperature. The solution will turn dark brown initially and then fade to a yellow suspension as the reactive iodophosphonium salt forms. Stir for 15 minutes.
    
  • Addition: Add the starting material, Methyl 2,3,4-tri-O-acetyl-

    
    -D-glucopyranoside (1.0 equiv), to the reaction mixture.
    
  • Reaction: Heat the mixture to 70°C for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The product (iodide) will have a significantly higher

      
       than the starting alcohol.
      
  • Workup:

    • Cool to room temperature.

    • Filter off the solid precipitate (triphenylphosphine oxide and imidazolium salts).

    • Dilute the filtrate with Ethyl Acetate.

    • Wash successively with

      
       (to remove excess iodine), saturated 
      
      
      
      , and brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Checkpoint: The product should appear as a white crystalline solid or colorless syrup.

  • NMR Signature: Look for the upfield shift of C-6 protons. In the starting material, H-6a/b appear ~3.8 ppm. In the iodide, they shift to ~3.3 ppm due to the heavy atom effect of Iodine.

Phase 2: Synthesis of Methyl 6-deoxy-2,3,4-tri-O-acetyl- -D-glucopyranoside

Objective: Reduction of the C-I bond to C-H.

Materials
  • Substrate: Methyl 6-deoxy-6-iodo-2,3,4-tri-O-acetyl-

    
    -D-glucopyranoside.
    
  • Catalyst: 10% Palladium on Carbon (

    
    , 10 wt% loading).
    
  • Base: Triethylamine (

    
    , 1.1 equiv) — Critical to neutralize HI formed.
    
  • Solvent: Ethyl Acetate or Methanol.

  • Gas: Hydrogen (

    
    ) balloon.
    
Protocol
  • Setup: Dissolve the iodo-sugar in Ethyl Acetate (

    
    ).
    
  • Additives: Add Triethylamine (

    
    , 1.1 equiv).
    
    • Note: Without base, the generated HI can cause acid-catalyzed migration of acetyl groups or anomeric cleavage.

  • Catalyst Addition: Carefully add 10%

    
     (10% by weight of the substrate) under an inert atmosphere (Argon/Nitrogen). Caution:  Pd/C is pyrophoric; do not add to dry solvent containing hydrogen.
    
  • Hydrogenation: Purge the flask with

    
     (vacuum/fill cycle x3) and stir vigorously under an 
    
    
    
    balloon at room temperature for 6–12 hours.
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with Ethyl Acetate.

    • Concentrate the filtrate.

    • The residue contains the product and

      
       salts. Dissolve in DCM and wash with water to remove salts.
      
  • Isolation: Dry organic layer over

    
     and concentrate.
    

Data Analysis & Validation

Expected Analytical Results
FeatureStarting Material (Alcohol)Intermediate (Iodide)Product (6-Deoxy)
C-6 NMR (

)

3.7–3.9 ppm (dd)

3.1–3.4 ppm (dd)

1.2–1.4 ppm (d)
C-6 NMR (

)

~61 ppm

~5 ppm (High field!)

~17 ppm
IR Spectrum Broad -OH stretch (~3400

)
No -OH; C-I stretch weakNo -OH
TLC (

)
Low (Polar)High (Non-polar)Medium-High
Troubleshooting Guide
  • Problem: Incomplete Iodination.

    • Solution: Ensure anhydrous conditions. Water destroys the oxyphosphonium intermediate. Increase

      
       and Imidazole equivalents.
      
  • Problem: Acetyl migration during Hydrogenation.

    • Solution: Ensure

      
       is present. Alternatively, use 
      
      
      
      (AIBN, Toluene, Reflux) for radical reduction if the catalytic hydrogenation fails, though this requires toxic tin removal.

Visualization of Reaction Pathway

G cluster_0 Phase 1: Garegg-Samuelsson Iodination cluster_1 Phase 2: Hydrogenolysis SM Methyl 2,3,4-tri-O-acetyl- alpha-D-glucopyranoside (C6-OH Free) Inter Intermediate: Oxyphosphonium Salt SM->Inter PPh3, I2, Imidazole (Activation) Iodide Methyl 6-deoxy-6-iodo- 2,3,4-tri-O-acetyl- alpha-D-glucopyranoside Inter->Iodide SN2 Displacement (Inversion/Primary) Product Methyl 6-deoxy- 2,3,4-tri-O-acetyl- alpha-D-glucopyranoside (Quinovose Derivative) Iodide->Product H2, Pd/C, Et3N (Reductive Dehalogenation)

Figure 1: Reaction scheme for the conversion of the C-6 hydroxyl group to a methyl group via an iodide intermediate.

References

  • Garegg, P. J., & Samuelsson, B. (1980). Iodine-triphenylphosphine-imidazole: An improved reagent system for the conversion of hydroxyl groups into iodo groups. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Hanessian, S., Ponpipom, M. M., & Lavallee, P. (1972). Procedures for the preparation of iodide derivatives of carbohydrates. Carbohydrate Research.[3] Link

  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188.
  • Lundt, I., & Madsen, R. (2001). Deoxy Sugars: Occurrence and Synthesis.[4] In: Glycoscience: Chemistry and Chemical Biology.[1] Springer. Link

Sources

Method

Procedure for removing acetate groups from Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

Application Note: Catalytic Deacetylation of Methyl 2,3,4-Tri-O-acetyl- -D-glucopyranoside -D-glucopyranoside to Methyl -D-glucopyranoside. Introduction & Strategic Rationale The removal of acetate protecting groups is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Deacetylation of Methyl 2,3,4-Tri-O-acetyl- -D-glucopyranoside


-D-glucopyranoside to Methyl 

-D-glucopyranoside.

Introduction & Strategic Rationale

The removal of acetate protecting groups is a fundamental transformation in carbohydrate chemistry. While various methods exist (acidic hydrolysis, enzymatic cleavage, aminolysis), the Zemplén deacetylation (base-catalyzed transesterification) remains the gold standard for its mildness, efficiency, and ease of workup.

This protocol details the conversion of Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside  (where the C6 position is already free) to the fully unprotected Methyl 

-D-glucopyranoside
.
Why This Method?
  • Causality: The reaction utilizes methoxide (

    
    ) as a nucleophile to attack the carbonyl carbon of the acetate ester. This forms a tetrahedral intermediate that collapses to release methyl acetate and the sugar alkoxide. Because the alkoxide immediately deprotonates methanol to regenerate 
    
    
    
    , the reagent is strictly catalytic.
  • Selectivity: The conditions (pH ~9-10) are mild enough to preserve glycosidic bonds (anomeric stability) which are sensitive to acid hydrolysis.

  • Self-Validating Workup: The use of acidic ion-exchange resin (Amberlite IR-120

    
    ) for neutralization allows for a salt-free isolation. If the pH is neutral, the sodium ions are sequestered; simple filtration yields the pure product without aqueous extraction.
    

Reaction Mechanism

The following diagram illustrates the catalytic cycle of the Zemplén transesterification. Note that the C6-OH is already free in the starting material and does not participate in the reaction.

ZemplenMechanism Figure 1: Catalytic cycle of Zemplén transesterification targeting acetate groups. Start Methyl 2,3,4-tri-O-acetyl- alpha-D-glucopyranoside Inter Tetrahedral Intermediate Start->Inter + MeO- Cat NaOMe (Catalyst) Cat->Inter Initiates Byprod Methyl Acetate (Byproduct) Inter->Byprod Elimination Prod Methyl alpha-D- glucopyranoside Inter->Prod Collapse Prod->Cat Regenerates MeO- (via MeOH)

[1]

Materials & Equipment

ComponentGrade/SpecificationRole
Substrate Methyl 2,3,4-tri-O-acetyl-

-D-glucopyranoside
Starting Material
Solvent Methanol (MeOH), AnhydrousSolvent & Reagent
Catalyst Sodium Methoxide (NaOMe), 0.5M in MeOHBase Catalyst
Quench Amberlite® IR-120 (

form)
Neutralization Resin
Monitoring TLC Plates (Silica Gel 60

)
Reaction Progress
Stain 10%

in EtOH or Ceric Ammonium Molybdate
Visualization

Experimental Protocol

Phase A: Preparation of the Resin

Critical Step: Commercial Amberlite IR-120 is often supplied in the


 form or may be dirty. It must be activated/washed before use to ensure efficient sodium sequestration.
  • Place 5 g of Amberlite IR-120 in a fritted glass funnel.

  • Wash sequentially with:

    • 3M HCl (20 mL) – Converts to

      
       form.
      
    • Deionized Water (until filtrate is neutral pH).

    • Methanol (3 x 20 mL) – Removes water to prevent hydrolysis during workup.

  • Store the resin wet with methanol if used immediately.

Phase B: Deacetylation Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,3,4-tri-O-acetyl-

    
    -D-glucopyranoside  (1.0 mmol, ~320 mg) in anhydrous Methanol  (5.0 mL).
    
    • Note: The solution should be clear. If the substrate is not fully soluble, mild warming (30°C) is permitted, but cool to Room Temperature (RT) before adding catalyst.

  • Catalysis: Add NaOMe solution (0.5 M in MeOH) dropwise until the pH reaches 9–10 (check with wetted pH paper).

    • Stoichiometry: Typically 0.05 to 0.1 equivalents of NaOMe are sufficient.

    • Observation: No precipitate should form.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption.

  • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Methanol 9:1).

    • Starting Material

      
      :  ~0.7 (UV inactive, chars black).
      
    • Product

      
      :  ~0.1 (Very polar).
      
    • Timeframe: Reaction is typically complete within 30–60 minutes.

Phase C: Workup & Isolation
  • Neutralization: Once TLC indicates complete consumption of starting material, add the pre-washed Amberlite IR-120 (

    
    )  resin directly to the reaction flask.
    
  • Endpoint: Stir gently for 5–10 minutes. Test the pH of the supernatant; it must be neutral (pH 7).

    • Why? Acidic pH will hydrolyze the glycosidic bond (cleaving the methyl group). Basic pH will leave sodium salts in your product.

  • Filtration: Filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Washing: Wash the resin with fresh Methanol (2 x 5 mL) to recover entrained product.

  • Evaporation: Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to yield the crude product.

  • Purification (Optional): The product is usually pure enough for use. If necessary, recrystallize from Ethanol/Methanol.

Workflow Visualization

Workflow Figure 2: Operational workflow for Zemplén deacetylation. Step1 Dissolve Substrate in Anhydrous MeOH Step2 Add cat. NaOMe (pH 9-10) Step1->Step2 Step3 Stir at RT (30-60 mins) Step2->Step3 Step4 Check TLC (EtOAc:MeOH 9:1) Step3->Step4 Step4->Step3 Incomplete Step5 Add Amberlite IR-120 (H+) until pH 7 Step4->Step5 Complete Step6 Filter Resin & Evaporate Solvent Step5->Step6 Final Methyl alpha-D-glucopyranoside (White Solid) Step6->Final

Validation & Characterization

To ensure the protocol was successful, compare your data against these standard values.

Expected Physical Properties[3][4]
  • Appearance: White crystalline solid or stiff foam (if traces of solvent remain).

  • Solubility: Highly soluble in Water, DMSO, Methanol; insoluble in Ethyl Acetate, Hexanes.

  • Melting Point: 163–165 °C (Lit. value for pure

    
    -anomer).[1]
    
NMR Spectroscopy Data

H NMR (400 MHz, 

):
  • 
     4.76 (d, J = 3.8 Hz, 1H, H-1):  The anomeric proton doublet confirms the 
    
    
    
    -configuration.
  • 
     3.39 (s, 3H, -OCH
    
    
    
    ):
    The sharp singlet indicates the methyl glycoside is intact.
  • 
     3.85 – 3.25 (m, 6H, Sugar Ring Protons):  Complex multiplet region corresponding to H-2 through H-6.
    
  • Absence of Acetates: No singlets should be visible in the

    
     2.00 – 2.10 ppm region.
    

C NMR (100 MHz, 

):
  • Anomeric Carbon: ~100.0 ppm.

  • Methoxy Carbon: ~55.5 ppm.

  • Absence of Carbonyls: No peaks around 170 ppm (acetate carbonyls).

Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Reaction Wet MethanolWater consumes the catalyst (

). Add more NaOMe or use fresh anhydrous MeOH.
Product is Yellow/Brown "Peeling" ReactionBase concentration too high or reaction left too long, causing degradation. Keep pH < 10.
Low Yield Product on ResinMethyl glucoside is very polar and can stick to the resin. Wash resin thoroughly with MeOH and Water (evaporate water separately).
Acetate Peaks Persist Steric HindranceWhile rare for glucose, ensure the reaction runs for at least 1 hour. Warm to 40°C if necessary.

References

  • Zemplén Deacetylation Protocol: Imamura, A. (2021).[2][3] "De-O-acetylation using sodium methoxide." Glycoscience Protocols (GlycoPODv2). [Link]

  • Product Characterization (NMR/MP): PubChem. "Methyl alpha-D-glucopyranoside (Compound)." [Link]

  • General Carbohydrate Synthesis: Organic Syntheses. "Preparation of Methyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside" (Context for precursor handling). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside

Ticket ID: CHEM-SUP-GLC-06 Subject: Yield Optimization & Troubleshooting for 6-OH Selective Deprotection Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division Executive Summary & Core Directi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-GLC-06 Subject: Yield Optimization & Troubleshooting for 6-OH Selective Deprotection Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary & Core Directive

The Challenge: Synthesizing Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside is a classic exercise in orthogonal protection. The target molecule requires free hydroxyl functionality at C6 while maintaining acetate protection at C2, C3, and C4.

The Failure Point: The primary cause of yield loss is Acyl Migration (Acetyl Migration) . Under thermodynamic control (heat, base, or prolonged acid exposure), the acetyl group at C4 migrates to the primary C6 position, forming the unwanted, thermodynamically stable Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside.

The Solution: You must switch from a "recipe-following" mindset to Kinetic Control . This guide prioritizes the Trityl-Protection Route and provides a self-validating workflow to prevent migration during the critical detritylation step.

The Synthetic Workflow (Visual Logic)

The following diagram illustrates the critical path. Note the "Red Zone" at Step 3, where yield is most frequently lost.

SynthesisWorkflow Start Methyl α-D-glucopyranoside (Starting Material) Step1 Step 1: Selective Tritylation (TrtCl, Pyridine, 90°C) Target: C6-O-Trt Start->Step1 Regioselective (Sterics) Step2 Step 2: Acetylation (Ac2O, Pyridine) Target: 2,3,4-Tri-O-Ac-6-O-Trt Step1->Step2 Exhaustive Protection Step3 Step 3: Detritylation (HBr/AcOH or FeCl3) CRITICAL CONTROL POINT Step2->Step3 Acidic Cleavage Target TARGET PRODUCT Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside (Free 6-OH) Step3->Target Kinetic Control (Low Temp, Short Time) Impurity MAJOR IMPURITY (Thermodynamic) Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside (C4 → C6 Migration) Step3->Impurity Thermodynamic Drift (Base/Heat/Prolonged Acid)

Caption: Figure 1. The 3-step synthetic pathway highlighting the bifurcation at Step 3 where acyl migration threatens purity.

Step-by-Step Optimization & Troubleshooting

Module 1: Selective Tritylation (The Foundation)

Objective: Protect the primary alcohol (C6) with a bulky Trityl (Trt) group.

ParameterOptimization StandardWhy? (Causality)
Reagent Stoichiometry 1.1 - 1.2 eq Trityl Chloride (TrtCl)Excess TrtCl ensures completion, but too much makes purification difficult.
Solvent Anhydrous PyridineMoisture reacts with TrtCl to form Triphenylmethanol (TrtOH), a stubborn impurity that co-crystallizes with the product.
Temperature 90°C for 4 hoursTritylation of primary alcohols is slow due to the bulky electrophile. Heat is required to drive kinetics.

Troubleshooting Q&A:

Q: My TLC shows a spot running just above the baseline. Is this product? A: No. That is likely unreacted starting material. The Tritylated product is much more lipophilic and will travel significantly higher (


 in 10% MeOH/DCM). If conversion is low, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a catalyst.
Module 2: Acetylation (The Easy Win)

Objective: Cap positions C2, C3, and C4.[1]

  • Protocol: Add Acetic Anhydride (

    
    ) directly to the reaction mixture from Step 1 (no workup needed yet).
    
  • Critical Check: Ensure complete consumption of the Step 1 intermediate. Partial acetylation leads to inseparable mixtures later.

Module 3: Detritylation (The Critical Control Point)

Objective: Remove the Trityl group without triggering C4


 C6 acetyl migration.

The Mechanism of Failure (Acyl Migration): Under basic conditions (or prolonged acidic equilibrium), the C6-hydroxyl attacks the C4-acetate carbonyl. The acetate moves to the primary position (C6) because a primary ester is thermodynamically more stable than a secondary ester.

Migration State1 Target Molecule (4-OAc, 6-OH) Transition Orthoester Intermediate (5-membered ring) State1->Transition Nucleophilic Attack (C6-OH attacks C4-C=O) State2 Impurity (4-OH, 6-OAc) Transition->State2 Collapse to Stable Primary Ester

Caption: Figure 2. Mechanism of C4 to C6 acyl migration. This process is irreversible and thermodynamically driven.

Protocol A: HBr in Acetic Acid (The Classic Method)

  • Reagent: HBr in Glacial Acetic Acid (33%).

  • Condition:

    
    C for exactly 45-60 seconds, then quench immediately.
    
  • The Fix: Do NOT use aqueous Sodium Bicarbonate for neutralization if the reaction is warm. The local high pH at the droplet interface triggers migration.

  • Correct Workup: Pour reaction mixture into ice-cold water to precipitate the Trityl Bromide, filter, and then extract the filtrate with DCM. Wash the DCM layer with cold, saturated

    
    quickly.
    

Protocol B: Iron(III) Chloride (The High-Yield Modern Method)

  • Reagent:

    
     in DCM.
    
  • Why: Iron acts as a Lewis acid to cleave the Trityl ether without hydrolyzing the acetates or creating the harsh protic environment that favors migration.

  • Yield Impact: Often boosts yield from 60% (Method A) to >85% (Method B).

Self-Validating System: Quality Control

Before proceeding to the next synthetic step (e.g., oxidation or glycosylation at C6), you must validate the structure.

DiagnosticExpected Result for Target (2,3,4-tri-OAc)Result for Impurity (2,3,6-tri-OAc)
1H NMR (C6-H)

3.5 - 3.7 ppm
(Upfield)

4.2 - 4.4 ppm (Downfield)
Reasoning Protons attached to a free alcohol are shielded.Protons attached to an ester (OAc) are deshielded.
TLC (

)
Slightly more polar (lower

)
Slightly less polar (higher

)

Standard Operating Procedure for Validation:

  • Take an aliquot after workup.

  • Run 1H NMR in

    
    .
    
  • Integrate the region 3.5–4.5 ppm.

  • If you see a doublet of doublets > 4.0 ppm corresponding to C6, migration has occurred .

FAQ: Rapid Troubleshooting

Q: Can I use acid resin (Amberlite) for detritylation? A: Yes, but it is slow. Slow reactions allow the thermodynamic equilibrium (migration) to take over. If you use resin, you must monitor by TLC every 30 minutes and stop exactly when the starting material disappears.

Q: My product is an oil/syrup. How do I crystallize it? A: The 2,3,4-triacetate is notoriously hard to crystallize compared to the tetra-acetate. Use Ether/Hexane or Ethanol/Pentane . If it oils out, scratch the flask sides with a glass rod and cool to -20°C. High purity is required for crystallization; if you have significant migration impurity, it will remain an oil.

Q: Why choose Methyl α-D-glucoside over β-D-glucoside? A: The α-anomer is thermodynamically more stable (Anomeric Effect) and commercially cheaper. Furthermore, the axial OMe at C1 provides a different steric environment that protects the C2-OAc from participating in neighboring group effects during certain glycosylations.

References

  • General Synthesis & Protection Strategies

    • Whistler, R. L., & Wolfrom, M. L. (Eds.).[2][3][4] (1963). Methods in Carbohydrate Chemistry (Vol. 2). Academic Press.

  • Acyl Migration Mechanism

    • Lassfolk, R., & Leino, R. (2023).[5] Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal, 29(43).[6] [5][6]

  • Detritylation Methodologies

    • Kartha, K. P. R., et al. (1990). Iodine/Silane induced detritylation. Tetrahedron Letters, 31(41), 5933-5936. (Demonstrates non-basic alternatives).

  • Iron Chloride Detritylation

    • Dasgupta, F., & Garegg, P. J. (1988). Use of Iron(III) Chloride for Detritylation. Journal of Carbohydrate Chemistry, 7(3), 701-707. (The "Method B" cited above). [7]

Sources

Optimization

Recrystallization solvents for impure Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

Here is the technical support guide for the purification of Methyl 2,3,4-triacetate-alpha-D-glucopyranoside, designed as an interactive troubleshooting center. Topic: Recrystallization of Methyl 2,3,4-tri-O-acetyl- -D-gl...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of Methyl 2,3,4-triacetate-alpha-D-glucopyranoside, designed as an interactive troubleshooting center.

Topic: Recrystallization of Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside
Ticket ID:  #GLU-TRI-AC-001
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary: Solvent System Specifications

For the purification of Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside  (Melting Point: 108–113 °C), the selection of solvent is dictated by the presence of the free hydroxyl group at the C6 position. Unlike fully acetylated sugars, this derivative possesses distinct amphiphilic character.
Recommended Solvent Systems
MethodSolvent SystemRatio (v/v)Target Impurity Profile
Primary Recrystallization Ethyl Acetate / Hexane 1:2 to 1:4General purification; removal of minor stereoisomers and colored byproducts.
Trituration (Pre-wash) Diethyl Ether or Petroleum Ether PureCritical: Removal of Triphenylmethanol (TrOH) or Trityl methyl ether.
Alternative Recrystallization Ethanol / Water 95:5Use only if highly polar impurities (salts, unreacted glucoside) are present.

Troubleshooting & FAQs

Q1: I am detecting a large non-polar impurity (NMR 7.2-7.5 ppm). Recrystallization isn't removing it.

Diagnosis: This is likely Triphenylmethanol (TrOH) or Triphenylmethyl methyl ether. The Mechanism: If you synthesized this molecule via the trityl protection route (Tritylation


 Acetylation 

Detritylation), the byproduct is lipophilic. TrOH is soluble in hot ethanol and ethyl acetate, meaning it often co-crystallizes with your sugar or stays in the mother liquor but prevents the sugar from crashing out. The Fix: Do not attempt to recrystallize yet.
  • Dry your crude solid thoroughly.

  • Perform a Trituration : Suspend the solid in cold Diethyl Ether or Hexane/Ether (1:1).

  • Sonicate for 10 minutes.

  • Filter the solid.[1][2] The TrOH will dissolve in the ether; your sugar triacetate (insoluble in ether) will remain on the filter.

  • Then proceed to recrystallization.[3]

Q2: My product "oils out" instead of crystallizing upon adding Hexane.

Diagnosis: This is a classic thermodynamic issue with partially acetylated sugars. The C6-OH group creates strong hydrogen bonding networks that compete with crystal lattice formation, leading to a super-cooled liquid (oil) phase separation before crystallization. The Fix:

  • Temperature Control: Do not cool the solution to 0°C immediately. Keep it at room temperature while adding the anti-solvent (Hexane).

  • The "Cloud Point" Technique: Add Hexane dropwise to your Ethyl Acetate solution only until a faint, persistent turbidity (cloudiness) appears. Stop immediately.

  • Seeding: Add a seed crystal. If you lack one, scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • Vapor Diffusion: Dissolve the oil in a minimum amount of Ethyl Acetate in a small vial. Place this open vial inside a larger jar containing Hexane. Cap the large jar. The Hexane vapors will slowly diffuse into the Ethyl Acetate, forcing slow, high-quality crystal growth.

Q3: Why not use Ethanol alone?

Analysis: While Ethanol is a good solvent for many glycosides, the triacetate derivative has significant solubility in ethanol due to the acetyl groups. This leads to low recovery yields (high loss in mother liquor). Furthermore, if your material contains traces of acid from the detritylation step, heating in ethanol can cause transesterification (acetyl migration) or anomerization. Ethyl Acetate is non-protic and safer for acetylated sugar stability.

Standard Operating Procedure (SOP)

Objective: Purification of crude Methyl 2,3,4-tri-O-acetyl-


-D-glucopyranoside to >98% purity.
Phase A: Pre-Treatment (Trityl Removal)[1]
  • Pulverize crude solid.[4]

  • Suspend in Diethyl Ether (10 mL per gram of crude).

  • Stir vigorously for 20 minutes at room temperature.

  • Filter via vacuum.[3] Discard the filtrate (contains TrOH).

  • Air-dry the filter cake.

Phase B: Recrystallization[1]
  • Dissolution: Place the dried filter cake in an Erlenmeyer flask. Add Ethyl Acetate (approx. 3 mL per gram). Heat gently (50-60°C) until dissolved.

    • Note: If insoluble particles remain, filter hot through a glass wool plug.

  • Anti-Solvent Addition: While keeping the solution warm (not boiling), add Hexane dropwise.

  • The Critical Point: Continue adding Hexane until the solution turns slightly cloudy. Add one drop of Ethyl Acetate to turn it clear again.

  • Crystallization: Remove from heat. Cover with foil. Allow to cool to room temperature undisturbed for 2-3 hours.

    • Optional: If no crystals form, scratch the glass or add a seed crystal.

  • Final Cooling: Once substantial crystallization is observed, place the flask in a fridge (4°C) for 12 hours to maximize yield.

  • Collection: Filter the white needles/prisms. Wash with a cold 1:4 EtOAc/Hexane mixture.

Visualized Workflows

Diagram 1: Solvent Decision Logic

This decision tree helps you select the correct purification path based on your impurity profile.

SolventLogic Start Analyze Crude 1H NMR CheckTrityl Aromatic Signals? (7.2 - 7.5 ppm) Start->CheckTrityl TritylYes Impurity: Triphenylmethanol CheckTrityl->TritylYes Yes TritylNo Impurity: Stereoisomers/Salts CheckTrityl->TritylNo No ActionTrit STEP 1: Triturate Solvent: Diethyl Ether (Removes TrOH) TritylYes->ActionTrit ActionRecryst STEP 2: Recrystallize Solvent: EtOAc / Hexane TritylNo->ActionRecryst Standard ActionPolar Alternative Recryst Solvent: EtOH / H2O (Only for polar salts) TritylNo->ActionPolar High Polarity Residues ActionTrit->ActionRecryst

Caption: Logical flow for selecting purification method based on NMR impurity analysis.

Diagram 2: The "Cloud Point" Recrystallization Process

A visual guide to the critical experimental steps to prevent oiling out.

RecrystProcess cluster_warning Critical Control Point Step1 1. Dissolve (Hot EtOAc) Step2 2. Add Hexane (Dropwise) Step1->Step2 Step3 3. Cloud Point (Stop Addition) Step2->Step3 Turbidity Appears Step4 4. Clarify (1 drop EtOAc) Step3->Step4 Step5 5. Slow Cool (RT -> 4°C) Step4->Step5 Crystallization

Caption: Step-by-step workflow for the "Cloud Point" technique to ensure crystalline product.

References

  • Sigma-Aldrich. Methyl 2,3,4-triacetate-a-D-glucopyranoside Product Specification. (Lists Melting Point as 108-113°C).[5] Link

  • Helferich, B. (1963). Trityl Ethers of Carbohydrates. Methods in Carbohydrate Chemistry. (Classic reference for the tritylation/detritylation route and solubility differences between trityl alcohol and sugars).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General reference for recrystallization techniques of low-melting solids and "oiling out" phenomena).
  • PubChem. Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Compound Summary. (Comparative solubility data for acetylated glucose derivatives). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Regioselectivity in Methyl Glucoside Acetylation

Welcome to the technical support center for the regioselective acetylation of methyl glucoside. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective acetylation of methyl glucoside. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving site-specific acetylation of this versatile carbohydrate. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations, actionable troubleshooting steps, and validated protocols to enhance the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of acetylated products instead of a single, desired isomer?

The presence of multiple hydroxyl groups (at the C2, C3, C4, and C6 positions) on the methyl glucoside molecule, all with similar nucleophilicity, is the primary reason for the formation of product mixtures during acetylation.[1][2] The subtle differences in the steric and electronic environments of these hydroxyl groups often lead to a lack of selectivity in the reaction. The primary hydroxyl group at the C6 position is generally the most reactive due to less steric hindrance.[1][3] However, under many standard acetylation conditions, the secondary hydroxyl groups at C2, C3, and C4 also react, leading to a complex mixture of mono-, di-, tri-, and even tetra-acetylated products.[4][5]

Q2: How does the choice of acetylating agent and catalyst influence the regioselectivity of the reaction?

The selection of the acetylating agent and catalyst is critical in directing the regioselectivity of the acetylation.

  • Acetylating Agents: Acetic anhydride (Ac₂O) is a commonly used acetylating agent. Its reactivity can be modulated by the catalyst and reaction conditions. Acetyl chloride (AcCl) is more reactive and can sometimes lead to different selectivity profiles.[5] For instance, in some cases, using AcCl with a base like DMAP has shown a preference for the 6-O-acetate.[3]

  • Catalysts:

    • Basic Catalysts: Bases like pyridine or 4-dimethylaminopyridine (DMAP) are frequently used. DMAP, being a more potent nucleophilic catalyst, can sometimes decrease selectivity by activating all hydroxyl groups.[6]

    • Lewis Acid Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or erbium triflate (Er(OTf)₃) can coordinate with the hydroxyl groups, altering their reactivity and thereby influencing the site of acetylation.[4][7]

    • Organotin Catalysts: Organotin reagents, like dibutyltin oxide, can form stannylene acetals with vicinal diols, activating one hydroxyl group over the other for selective acylation.[8]

    • Peptide-Based Catalysts: Specifically designed oligopeptide catalysts can create a chiral pocket that selectively binds and orients the methyl glucoside, enabling acylation at a specific secondary hydroxyl group, even in the presence of the more reactive primary C6-OH group.[9]

    • Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), can exhibit high regioselectivity, often favoring the primary C6 hydroxyl group.[10][11]

Q3: Can the solvent and reaction temperature be optimized to improve regioselectivity?

Yes, both solvent and temperature play a significant role.

  • Solvent: The choice of solvent can influence the solubility of the carbohydrate, the conformation of the sugar in solution, and the reactivity of the reagents. Aprotic solvents like dichloromethane (DCM), chloroform, and acetonitrile are commonly used.[4][5] In some eco-friendly protocols, water has been used as a solvent, with specific catalysts to achieve high regioselectivity for the primary hydroxyl group.[12]

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can often enhance selectivity by favoring the reaction pathway with the lowest activation energy, which may correspond to the desired regioselective acetylation.[13]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the regioselective acetylation of methyl glucoside.

Problem 1: Predominant formation of the peracetylated product (tetra-acetate).
  • Cause: The reaction conditions (e.g., excess acetylating agent, prolonged reaction time, highly active catalyst) are too harsh, leading to the acetylation of all available hydroxyl groups.

  • Troubleshooting Steps:

    • Reduce the stoichiometry of the acetylating agent: Start with 1.0-1.2 equivalents of the acetylating agent for mono-acetylation.

    • Shorten the reaction time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction once the desired product is formed.

    • Lower the reaction temperature: Perform the reaction at 0 °C or even -20 °C to slow down the reaction rate and improve selectivity.[13]

    • Choose a less reactive catalyst: If using a highly active catalyst like DMAP, consider switching to a milder base or a Lewis acid catalyst that can offer better control.

Problem 2: Low yield of the desired mono-acetylated product with a significant amount of unreacted starting material.
  • Cause: The reaction conditions are too mild, or the catalyst is not effective enough to promote the reaction efficiently.

  • Troubleshooting Steps:

    • Increase the amount of catalyst: A slight increase in the catalyst loading can sometimes improve the reaction rate without compromising selectivity.

    • Slightly increase the reaction temperature: If low-temperature reactions are not proceeding, a modest increase in temperature might be necessary. Monitor for any decrease in selectivity.

    • Optimize the solvent: Ensure that the methyl glucoside and reagents are fully dissolved in the chosen solvent. Poor solubility can hinder the reaction.

    • Consider a more active, yet selective, catalytic system: For instance, using 1-acetylimidazole with a Lewis acid catalyst like Er(OTf)₃ has been shown to be effective.[7]

Problem 3: Formation of an inseparable mixture of regioisomers.
  • Cause: The inherent reactivity differences between the hydroxyl groups are not being sufficiently exploited by the current reaction conditions.

  • Troubleshooting Steps:

    • Employ a protecting group strategy: This is a highly effective method to achieve regioselectivity. For example, a 4,6-O-benzylidene acetal can be used to protect the C4 and C6 hydroxyl groups, leaving the C2 and C3 hydroxyls available for selective acetylation.[1][14]

    • Switch to a highly regioselective catalyst:

      • Enzymatic Catalysis: Use an immobilized lipase like Novozym 435, which often shows excellent selectivity for the primary C6-OH group.[10][11]

      • Organocatalysis: Explore the use of specialized organocatalysts, such as peptide-based catalysts, which have been designed to achieve high selectivity for specific secondary hydroxyl groups.[3][9]

    • Utilize organotin-mediated acylation: The formation of a stannylene acetal can direct the acetylation to a specific hydroxyl group.[8]

Experimental Protocols

Protocol 1: General Procedure for Regioselective 6-O-Acetylation using Acetic Anhydride and Pyridine

This protocol provides a starting point for the selective acetylation of the primary hydroxyl group.

  • Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol solvent system).

  • Once the starting material is consumed and the desired mono-acetylated product is the major spot, quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the 6-O-acetyl-methyl-α-D-glucopyranoside.

Protocol 2: Analysis of Regioisomers by ¹H NMR Spectroscopy

The identification and quantification of different regioisomers are crucial. ¹H NMR spectroscopy is a powerful tool for this purpose. The chemical shifts of the protons attached to the acetylated carbons will be shifted downfield.

  • Sample Preparation: Dissolve a small amount of the purified product or the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[15][16]

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Data Analysis:

    • The anomeric proton (H-1) signal is a good starting point for analysis.

    • Acetylation at a specific hydroxyl group will cause a downfield shift of the corresponding proton signal (e.g., acetylation at C6 will shift the H-6 protons).

    • By comparing the spectrum of the product mixture to that of the starting material and known standards of the acetylated isomers, the regioselectivity can be determined.[17] Integration of the characteristic signals can provide the relative ratios of the different isomers.

Proton Typical Chemical Shift Range (ppm) in D₂O (Starting Material) Expected Downfield Shift upon Acetylation (ppm)
H-1~4.8 (α-anomer)Minimal
H-2~3.5~1.0 - 1.5
H-3~3.7~1.0 - 1.5
H-4~3.4~1.0 - 1.5
H-6a, H-6b~3.8~0.5 - 1.0

Note: The exact chemical shifts can vary depending on the solvent and other factors.

Visualizations

Logical Workflow for Troubleshooting Low Regioselectivity

troubleshooting_workflow start Low Regioselectivity Observed check_stoichiometry Check Stoichiometry of Acetylating Agent start->check_stoichiometry is_stoichiometry_correct Is it > 1.2 eq for mono-acetylation? check_stoichiometry->is_stoichiometry_correct reduce_stoichiometry Reduce to 1.0-1.2 eq is_stoichiometry_correct->reduce_stoichiometry Yes check_temperature Check Reaction Temperature is_stoichiometry_correct->check_temperature No reduce_stoichiometry->check_temperature is_temp_high Is it above 0°C? check_temperature->is_temp_high lower_temp Lower temperature to 0°C or below is_temp_high->lower_temp Yes evaluate_catalyst Evaluate Catalyst System is_temp_high->evaluate_catalyst No lower_temp->evaluate_catalyst is_catalyst_selective Is the catalyst known for regioselectivity? evaluate_catalyst->is_catalyst_selective use_protecting_groups Implement a Protecting Group Strategy (e.g., 4,6-O-benzylidene acetal) is_catalyst_selective->use_protecting_groups No analyze_products Analyze Product Mixture by NMR/HPLC is_catalyst_selective->analyze_products Yes change_catalyst Change to a more selective catalyst (e.g., Enzyme, Organocatalyst, Lewis Acid) use_protecting_groups->analyze_products

Caption: A decision-making workflow for troubleshooting low regioselectivity in methyl glucoside acetylation.

Hydroxyl Group Reactivity in Methyl Glucoside

hydroxyl_reactivity cluster_0 Methyl α-D-glucopyranoside MethylGlucoside C6_OH C6-OH (Primary) Most Reactive (Sterics) C2_OH C2-OH (Secondary) C3_OH C3-OH (Secondary) C4_OH C4-OH (Secondary) Least Reactive (Axial)

Note: A placeholder for an image of the methyl glucoside structure is used in the DOT script above. A visual representation would be generated here showing the molecule with annotations for each hydroxyl group's relative reactivity.

Caption: Relative reactivity of hydroxyl groups in methyl α-D-glucopyranoside.

References

  • Lu, Y., Wei, P., Pei, Y., Xu, H., Xin, X., & Pei, Z. (2014).
  • Kawabata, T., Muramatsu, W., Nishio, T., Shibata, T., & Schedel, H. (2017).
  • Schreiner, P. R., et al. (2021). Site-Selective Acylation of Pyranosides with Oligopeptide Catalysts. The Journal of Organic Chemistry.
  • Zhu, Y., & Gervay-Hague, J. (2020). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. Organic & Biomolecular Chemistry.
  • Procopio, A., et al. (2012). Selective Acetylation of Small Biomolecules and Their Derivatives Catalyzed by Er(OTf)3.
  • Wang, S., Zhelavskyi, O., Lee, J., et al. (2022).
  • Volbeda, A., van der Marel, G. A., & Codée, J. (2018).
  • Ghosh, B., & Kulkarni, S. S. (2017). PROTECTING GROUP STRATEGIES IN CARBOHYDRATE SYNTHESIS: Strategies and Applications.
  • Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry.
  • Boltje, T. J., et al. (2010).
  • Moriyoshi, E., et al. (2005). Mode of action on deacetylation of acetylated methyl glycoside by cellulose acetate esterase from Neisseria sicca SB. Bioscience, Biotechnology, and Biochemistry.
  • Demchenko, A. V. (2019).
  • Boltje, T. J., et al. (2010).
  • Carbohydrate Chemistry Part 3. Protecting Groups. (2020). YouTube.
  • REGIOSELECTIVE DEACETYLATION OF FULLY ACETYLATED MONO- AND DI-SACCHARIDES WITH HYDRAZINE HYDR
  • Fairbanks, A. J., et al. (2013).
  • Holmstrøm, T., et al. (2020). Enzyme-Catalyzed Regioselective Acetylation of Functionalized Glycosides. European Journal of Organic Chemistry.
  • Acetyl
  • Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides.
  • Kattnig, E., & Albert, M. (2004). Counterion-Directed Regioselective Acetylation of Octyl β-d-Glucopyranoside. Organic Letters.
  • Oscarson, S., & van der Marel, G. A. (2015). Regioselective modification of unprotected glycosides.
  • Acetylated Methyl Glycosides: Advantages & Limit
  • Meeusen, E., et al. (2022). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B. Molecules.
  • Walvoort, M. T. C., et al. (2012). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society.
  • Wilson, I. D., et al. (2010). Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Journal of Pharmaceutical and Biomedical Analysis.
  • Wende, R. C. (2016).
  • ¹H-NMR spectra of (A) methyl α-glucoside (starting material); (B) crude mixture without NaHCO3 after 17 days, (C) crude mixture with 1 eq.
  • Fraser-Reid, B., et al. (2019). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. The Journal of Organic Chemistry.
  • Widmalm, G., et al. (2017).
  • HPLC spectra of the standard methyl-α-D-glucopyranoside and...
  • Gray, C., et al. (2022). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites.

Sources

Optimization

Removing unreacted methyl glucoside from triacetate mixtures

To: Research Team From: Senior Application Scientist, Carbohydrate Chemistry Division Subject: Technical Guide: Purification of Methyl Glucoside Triacetate (MG-TA) Mixtures Executive Summary Removing unreacted Methyl Glu...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Carbohydrate Chemistry Division Subject: Technical Guide: Purification of Methyl Glucoside Triacetate (MG-TA) Mixtures

Executive Summary

Removing unreacted Methyl Glucoside (MG) from Methyl Glucoside Triacetate (MG-TA) mixtures is a polarity-driven challenge.[1][2] Unlike fully acetylated sugars (tetraacetates), the triacetate retains a free hydroxyl group, making it amphiphilic.[1] It risks partitioning into the aqueous phase during standard workups, leading to yield loss.[3]

This guide provides a self-validating workflow to sequester unreacted MG (highly polar) while retaining the MG-TA (moderately polar) using modified Liquid-Liquid Extraction (LLE) and Flash Chromatography.[1][2]

Module 1: Liquid-Liquid Extraction (LLE) Protocol

The Standard Aqueous Workup—Optimized for Amphiphilic Products.[1]

The Problem: Standard water washes remove MG effectively but often drag the polar MG-TA into the aqueous waste or form intractable emulsions. The Fix: Use the "Salting-Out + Back-Extraction" method to force MG-TA back into the organic phase.

Step-by-Step Protocol
  • Quench: Cool reaction mixture to 0°C. Add Methanol (1 mL per 10 mmol) to consume excess acetylating agent. Stir for 15 mins.

  • Dilution: Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: DCM is preferred if your MG-TA is suspected to be highly water-soluble; it forms a heavier-than-water layer that is easier to manage in emulsions.[1]

  • Primary Wash (Removal of MG):

    • Wash organic phase with Ice-Cold Brine (Saturated NaCl) rather than pure water.[1]

    • Mechanism:[4][5][6] The high ionic strength of brine "salts out" the organic MG-TA, keeping it in the organic layer, while the highly hydrophilic MG (4 free -OH groups) still prefers the aqueous brine.

  • The Critical Back-Extraction (Yield Recovery):

    • Do not discard the aqueous waste yet.

    • Re-extract the combined aqueous layers with a fresh portion of solvent (EtOAc/DCM).

    • Combine this new organic extract with the main organic layer.

  • Acid/Base Wash (Catalyst Removal):

    • Wash combined organics with 1M HCl (if Pyridine/DMAP was used) or Saturated NaHCO₃ (if acid catalysis was used).[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting Table: LLE Issues
SymptomProbable CauseCorrective Action
Low Yield MG-TA partitioned into aqueous phase.Perform 3x Back-Extractions of the aqueous layer with DCM.
Emulsion Amphiphilic nature of MG-TA acting as surfactant.[1]Add solid NaCl to saturation; filter through a Celite pad to break tension.[1]
Impurity Persists Solvent was too polar (e.g., THF/Alcohol used).[1][2]Evaporate original reaction solvent completely before adding extraction solvent.[1]

Module 2: Chromatographic Purification

When Extraction is Insufficient.

The Logic: MG is a "sticky" polyol (


).[1] MG-TA is less polar (

).[1] This large

makes separation easy if the column doesn't clog.[2]
Flash Chromatography Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase:

    • Gradient: Start with 100% DCM

      
       5% MeOH in DCM.
      
    • Alternative: EtOAc/Hexanes (start 50:50, move to 100% EtOAc).[1]

  • Loading: Dissolve crude oil in minimal DCM. Do not load with Pyridine present (it streaks).[1]

Visualization (TLC):

  • Stain: Anisaldehyde-Sulfuric Acid or 10% H₂SO₄ in Ethanol.[1]

  • Process: Dip and heat at 150°C until charred.

    • MG: Black spot at baseline (Origin).[1]

    • MG-TA: Dark spot at mid-plate.[1]

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the scale and state of your mixture.

PurificationWorkflow Start Crude Reaction Mixture (MG + MG-TA) CheckState Is the Crude Solid or Oil? Start->CheckState Solid Solid/Crystalline CheckState->Solid Oil Syrup/Oil CheckState->Oil Recryst Recrystallization (Solvent: EtOH or MeOH/Et2O) Solid->Recryst Try first LLE Liquid-Liquid Extraction (Brine/DCM) Oil->LLE CheckPurity Check Purity (TLC/NMR) Is MG present? Recryst->CheckPurity LLE->CheckPurity Success Pure MG-TA CheckPurity->Success No MG Fail Impurity Persists CheckPurity->Fail MG Detected Column Flash Chromatography (DCM:MeOH Gradient) Fail->Column Column->Success

Figure 1: Decision tree for purification of Methyl Glucoside Acetates, prioritizing non-chromatographic methods for scalability.

Module 4: Prevention (Root Cause Analysis)

Why do you have unreacted MG?

If you consistently see >5% unreacted MG, your reaction kinetics are stalling.[1]

  • Moisture Contamination: Acetic anhydride hydrolyzes faster than it acetylates sterically hindered sugars.[1]

    • Fix: Dry MG under high vacuum (50°C) for 12 hours before reaction. Use anhydrous Pyridine.[1]

  • Steric Hindrance: The C4-OH and C2-OH in glucopyranosides are less reactive.[1]

    • Fix: Add DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst (0.1 eq) to accelerate the reaction.[1]

  • Temperature:

    • Fix: If running at RT, increase to 60°C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard protocols for carbohydrate acetylation and workup).

  • Bollenback, G. N. Methyl Glucoside: Preparation, Physical Constants, Derivatives; Academic Press: New York, 1958.[1][2][7] [1][2]

  • Wrodnigg, T. M.; Eder, S. "The separation of protected carbohydrates: A practical guide."[1] Methods in Carbohydrate Chemistry, 2008 .[1]

  • Org. Synth. 1926, 6,[1] 64. "

    
    -Methyl d-Glucoside". (Describes solubility profiles of MG vs derivatives). [1]
    

Sources

Troubleshooting

Optimizing reaction conditions for C6 oxidation of protected glucosides

The following technical guide is structured as a Tier 3 Support Resource for the Chemical Process Development division. It is designed to assist researchers encountering selectivity or yield issues during the oxidation o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for the Chemical Process Development division. It is designed to assist researchers encountering selectivity or yield issues during the oxidation of C6-primary alcohols in protected glucoside scaffolds.

Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction & Method Selection

The selective oxidation of the C6-primary hydroxyl group to a carboxylic acid (uronic acid) or aldehyde in the presence of protected secondary hydroxyls is a pivotal transformation in carbohydrate chemistry.[1]

While traditional methods (Jones, PDC/PCC) are often too harsh for complex protected substrates, TEMPO-mediated oxidations have become the industry standard due to their high chemoselectivity. However, the choice of co-oxidant (NaOCl vs. BAIB) dictates the success of the reaction based on your protecting group strategy.

Decision Matrix: Selecting the Right System

Use the workflow below to determine the optimal oxidation protocol for your specific substrate.

OxidationSelector Start START: Analyze Substrate Protecting Groups (PG) CheckPG Are PGs Acid or Base Labile? Start->CheckPG BaseLabile Base-Labile PGs Present (Acetates, Benzoates, Phthalimides) CheckPG->BaseLabile Esters AcidLabile Acid-Labile PGs Present (Acetals, Silyl Ethers - TBDMS, Trityl) CheckPG->AcidLabile Acetals/Silyl Robust Robust PGs Only (Benzyl Ethers, Methyl Ethers) CheckPG->Robust Ethers BAIB Protocol A: TEMPO / BAIB (Mildly Acidic/Neutral) Prevents ester hydrolysis BaseLabile->BAIB Recommended Anelli Protocol B: Anelli (TEMPO / NaOCl) (Buffered Basic pH 8.6-9.5) Scalable, fast AcidLabile->Anelli Standard Zhao Protocol C: Zhao Mod. (TEMPO / NaClO2) (Mildly Acidic) Prevents chlorination side-rxns AcidLabile->Zhao If Cl-sensitive Robust->Anelli Most Economical

Figure 1: Decision matrix for selecting the appropriate TEMPO oxidation variant based on protecting group stability.

Standard Operating Protocols (SOPs)

Protocol A: TEMPO/BAIB Oxidation (Epp & Widlanski)

Best for: Substrates with base-sensitive groups (Acetates, Benzoates). Mechanism: Bis(acetoxy)iodobenzene (BAIB) acts as the stoichiometric co-oxidant.

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.1 – 0.2 equiv)

  • BAIB (2.0 – 2.5 equiv)

  • Solvent: DCM/H₂O (1:1) or MeCN/H₂O (1:1)

Step-by-Step:

  • Dissolve the protected glucoside in the organic solvent (DCM or MeCN).

  • Add water (equal volume to organic solvent).

  • Add TEMPO (0.2 equiv) and stir until dissolved.

  • Add BAIB (2.2 equiv) in one portion.

  • Crucial Step: Stir vigorously at room temperature. The reaction is heterogeneous; poor mixing leads to stalled conversion.

  • Monitoring: Monitor by TLC. Reaction typically completes in 2–4 hours.

  • Workup: Quench with 10% aqueous Na₂S₂O₃. Extract with DCM. Wash organic layer with NaHCO₃ (sat.) to remove acetic acid byproduct.

Protocol B: Anelli Oxidation (TEMPO/NaOCl)

Best for: Acid-sensitive groups (Benzylidene acetals, TBDMS) and large-scale reactions. Mechanism: NaOCl generates the active nitrosonium ion.

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.01 – 0.05 equiv)

  • KBr (0.1 equiv) - Accelerator

  • NaOCl (Commercial bleach, ~2.0 equiv for acid, 1.1 for aldehyde)

  • Buffer: NaHCO₃/Na₂CO₃ (pH 9.0)

Step-by-Step:

  • Dissolve substrate and TEMPO in DCM.

  • Add aqueous KBr solution and buffer (NaHCO₃) to the flask. Cool to 0°C.

  • Titration Step: Slowly add NaOCl solution dropwise over 30 minutes.

    • Note: Maintaining 0°C is critical to prevent over-oxidation or cleavage of protecting groups.

  • pH Control: Check pH periodically. If it drops below 8.5, add small amounts of Na₂CO₃.

  • Quench: Add Ethanol (reacts with excess NaOCl) followed by water.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at the aldehyde stage and won't oxidize to the carboxylic acid."

Diagnosis: The second oxidation step (aldehyde


 acid) is slower than the first (alcohol 

aldehyde). In the Anelli protocol, the active oxidant (NaOCl) is in the aqueous phase, while the aldehyde is lipophilic. Solution:
  • Add a Phase Transfer Catalyst (PTC): Add 5 mol% Aliquat 336 or Tetrabutylammonium bromide (TBAB). This shuttles the oxidant to the organic phase.

  • Increase Temperature: Warm the reaction from 0°C to Room Temperature (RT) after the aldehyde is formed (check TLC).

  • Switch to Zhao Modification: If NaOCl fails to drive the reaction, use NaClO₂ (sodium chlorite) as the terminal oxidant. It specifically oxidizes aldehydes to acids.

Issue 2: "I am seeing chlorinated byproducts (M+34 peaks in MS)."

Diagnosis: Electron-rich protecting groups (e.g., p-methoxybenzyl ether, PMB) or the anomeric position can undergo electrophilic chlorination by HOCl. Solution:

  • Use Chlorine Scavengers: Add 2-methyl-2-butene (isoamylene) to the reaction mixture. It acts as a "chlorine sink."[2]

  • Switch to Protocol C (Zhao Modification): Use catalytic TEMPO and catalytic NaOCl with stoichiometric NaClO₂. The concentration of reactive hypochlorite is kept extremely low, virtually eliminating chlorination.

Issue 3: "My acetate/benzoate protecting groups are migrating or falling off."

Diagnosis: The Anelli conditions (pH ~9-10) are too basic, causing ester hydrolysis or migration (especially 4-OAc migrating to C6). Solution:

  • Immediate Stop: Switch to Protocol A (TEMPO/BAIB) . The reaction medium becomes slightly acidic (generating acetic acid), which stabilizes esters.

  • Buffer Adjustment: If you must use NaOCl, saturate the aqueous phase with NaHCO₃ (pH 8.5) and strictly avoid Na₂CO₃ (pH 11).

Issue 4: "Low yield due to water solubility of the product."

Diagnosis: The product is a uronic acid (carboxylic acid). In the basic workup of Anelli conditions, it exists as a carboxylate salt (water-soluble) and is lost in the aqueous wash. Solution:

  • Acidification: During workup, carefully acidify the aqueous phase to pH 2–3 using 1M HCl (if acid-sensitive groups allow) before extraction.

  • Salting Out: Saturate the aqueous phase with NaCl before extracting with EtOAc (more polar than DCM).

Mechanistic Insight

Understanding the catalytic cycle is essential for troubleshooting. The active oxidant is the Oxoammonium ion , not the radical itself.

TEMPOMechanism TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Ion (+) TEMPO->Oxoammonium NaOCl/BAIB (Oxidation) Hydroxylamine Hydroxylamine (OH) Oxoammonium->Hydroxylamine Oxidizes Substrate Alcohol R-CH2-OH (Substrate) Oxoammonium->Alcohol Attack Hydroxylamine->TEMPO Comproportionation Hydroxylamine->Oxoammonium Regeneration (2e- Oxidation) Aldehyde R-CHO (Intermediate) Alcohol->Aldehyde Step 1 Acid R-COOH (Product) Aldehyde->Acid Step 2 (Hydrate req.)

Figure 2: The catalytic cycle of TEMPO. Note that for Aldehyde


 Acid oxidation, the aldehyde must exist as a hydrate (R-CH(OH)₂), requiring water in the solvent system.[2]

Comparative Data: Reagent Systems

FeatureAnelli (TEMPO/NaOCl)Epp-Widlanski (TEMPO/BAIB)Zhao (TEMPO/NaClO₂)
pH Range Basic (8.5 – 9.5)Acidic/Neutral (3.0 – 7.0)Mildly Acidic (3.5 – 5.0)
Primary Oxidant NaOCl (Bleach)PhI(OAc)₂NaClO₂
Reaction Time Fast (< 1 hr)Moderate (2–4 hrs)Slow (4–12 hrs)
Side Reactions Chlorination, Ester hydrolysisNone significantVery clean
Cost LowHighModerate
Scalability HighLow (Atom economy poor)High

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Epp, J. B., & Widlanski, T. S. (1999).[2] Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., ... & Reider, P. J. (1999). Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by TEMPO and bleach.[2][3] The Journal of Organic Chemistry, 64(7), 2564–2566.

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245–251.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside Synthesis

Welcome to the Carbohydrate Synthesis Support Center. The preparation of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside is a fundamental transformation, relying on the selective C6-tritylation of methyl α-D-glucopyranosid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbohydrate Synthesis Support Center. The preparation of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside is a fundamental transformation, relying on the selective C6-tritylation of methyl α-D-glucopyranoside, peracetylation of the remaining secondary hydroxyls, and subsequent selective detritylation. While conceptually straightforward, this sequence is notorious for yield-limiting side reactions—most notably


 acyl migration and incomplete acetylation.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will explore the thermodynamic and kinetic causalities behind these failures and provide self-validating protocols to ensure your synthesis succeeds on the first attempt.

Workflow & Mechanistic Overview

SynthesisWorkflow SM Methyl α-D-glucopyranoside Trityl Tritylation (C6) TrCl, Pyridine SM->Trityl Int1 Methyl 6-O-trityl- α-D-glucopyranoside Trityl->Int1 Acetyl Acetylation (C2, C3, C4) Ac2O, Pyridine, DMAP Int1->Acetyl Int2 Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-glucopyranoside Acetyl->Int2 Byproduct2 Byproduct: Incomplete Acetylation (Missing C4 Acetate) Acetyl->Byproduct2 Steric Hindrance Detrityl Detritylation (Acidic Conditions) Int2->Detrityl Target Target: Methyl 2,3,4-tri-O-acetyl- α-D-glucopyranoside Detrityl->Target Mild Acid (e.g., BF3·Et2O / Et3SiH) Byproduct1 Byproduct: Acyl Migration (Methyl 2,3,6-tri-O-acetyl...) Detrityl->Byproduct1 Harsh Acid (O4 -> O6 Migration)

Workflow and common byproduct pathways in the synthesis of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside.

Troubleshooting FAQs

Q1: During the final detritylation step, I am isolating a major byproduct instead of my target. NMR indicates the free hydroxyl is at C4, not C6. Why is this happening and how do I stop it? A: You are observing


 acyl migration, yielding the undesired Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside.
  • The Causality: This is a thermodynamically driven intramolecular transesterification. Once the trityl group is removed, the newly liberated primary hydroxyl at C6 is in close spatial proximity to the secondary acetate at C4. Under standard acidic conditions, the C6 oxygen attacks the C4 ester carbonyl, forming a cyclic orthoester intermediate[1]. Because primary acetates are thermodynamically more stable than secondary acetates (due to reduced steric crowding), the intermediate collapses to leave the acetate permanently at C6.

  • The Solution: You must avoid harsh protic acids (like aqueous TFA or HBr/AcOH) and elevated temperatures. Shift to mild Lewis acid-catalyzed detritylation. Using a 2[2] or3[3] rapidly cleaves the trityl ether while kinetically suppressing the formation of the orthoester intermediate.

Q2: My acetylation step stalls, and mass spectrometry shows a di-acetate instead of the required tri-acetate intermediate. Why is C4 resisting acetylation? A: The reaction is suffering from severe steric hindrance at the C4 position.

  • The Causality: The triphenylmethyl (trityl) group installed at C6 is massive. It creates a "steric umbrella" that heavily shields the adjacent equatorial C4 hydroxyl group from nucleophilic attack by acetic anhydride. Standard pyridine/acetic anhydride conditions lack the reactivity to overcome this activation energy barrier.

  • The Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst. DMAP reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a far superior acetylating agent that easily penetrates the steric bulk to acetylate C4.

Q3: My detritylation conditions are causing the methyl glycoside to cleave, resulting in a complex mixture of anomers and reducing sugars. How can I protect the anomeric center? A: The anomeric methyl acetal is sensitive to strong aqueous acids, leading to unwanted hydrolysis of the glycosidic bond.

  • The Causality: Protic acids in the presence of water protonate the glycosidic oxygen, leading to the formation of an oxocarbenium ion intermediate and the irreversible loss of the anomeric methyl group.

  • The Solution: Maintain strictly anhydrous conditions during detritylation. The silane-scavenged Lewis acid protocol (Protocol B below) operates in anhydrous dichloromethane, completely preserving the methyl glycoside.

Quantitative Data: Impact of Detritylation Conditions

The table below summarizes the quantitative impact of various detritylation environments on product distribution. Notice how Lewis acid-mediated protocols drastically reduce acyl migration compared to traditional protic acids.

Detritylation ConditionTimeTempTarget Yield (%)Acyl Migration Byproduct (%)Glycosidic Cleavage (%)
80% Aqueous AcOH4 h60°C453510
10% TFA in DCM2 h25°C5530< 5
CAN (0.1 eq), MeCN/H₂O30 min25°C88< 5None
BF₃·Et₂O / Et₃SiH, DCM 15 min 0°C 92 < 2 None
Validated Experimental Protocols
Protocol A: Synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside

This protocol utilizes hypernucleophilic catalysis to overcome C4 steric hindrance.

  • Tritylation: Dissolve Methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine (0.5 M). Add trityl chloride (1.1 eq) and stir at 60°C for 12 hours.

    • Self-Validation Check: TLC (10% MeOH/DCM) should show complete consumption of the starting material.

  • Acetylation: Cool the reaction vessel to 0°C. Add acetic anhydride (5.0 eq) followed by DMAP (0.1 eq).

  • Propagation: Warm to room temperature and stir for 6 hours to ensure complete C4 acetylation.

    • Self-Validation Check: Before quenching, verify complete C4 acetylation via ¹H NMR of a mini-workup sample. The C4 proton in the tri-acetate will resonate downfield (~5.0 ppm) as a distinct triplet (J ~ 9.5 Hz). If a peak remains upfield (~3.5 ppm), the di-acetate byproduct is still present.

  • Workup: Quench with ice water, extract with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: Mild Detritylation using BF₃·Et₂O / Et₃SiH

This anhydrous protocol kinetically traps the trityl cation, preventing


 acyl migration and glycosidic cleavage.
  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Scavenger Addition: Add triethylsilane (Et₃SiH, 2.0 eq). This acts as an irreversible trityl cation scavenger.

  • Activation: Cool the mixture to 0°C using an ice bath. Dropwise add Boron trifluoride diethyl etherate (BF₃·Et₂O, 0.2 eq).

  • Monitoring: Stir for 15-30 minutes at 0°C.

    • Self-Validation Check: The solution may briefly turn yellow/orange (indicating the free trityl cation), which quickly fades to colorless as it is reduced by Et₃SiH to triphenylmethane.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

    • Self-Validation Check: Verify the absence of acyl migration using 2D HMBC NMR. The target product will show a cross-peak between the free C6 hydroxyl proton and the C6 carbon, but no cross-peak between the C6 protons and any ester carbonyl carbon. The migrated byproduct would falsely show a strong HMBC cross-peak between the C6 protons and an acetate carbonyl.

References
  • A mechanistic study of the reaction of phenyl isocyanate with methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside.
  • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions.Frontiers in Chemistry (via NIH PMC).
  • O-, N- and S-detritylation of nucleoside, carbohydrate and amino acid deriv
  • New detritylation method for nucleosides and nucleotides by ceric ammonium nitrate.

Sources

Troubleshooting

Technical Support Center: Drying Protocols for Hygroscopic Methyl Glucoside Acetates

Welcome to the technical support center for handling and drying methyl glucoside acetates. As highly functionalized carbohydrate derivatives, these compounds are invaluable in pharmaceutical and chemical synthesis. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and drying methyl glucoside acetates. As highly functionalized carbohydrate derivatives, these compounds are invaluable in pharmaceutical and chemical synthesis. However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge for researchers.[1] Absorbed water can act as an unwanted nucleophile in sensitive reactions, alter physical properties, and lead to inaccurate measurements and compromised product stability.[2]

This guide provides in-depth, field-proven troubleshooting advice and standardized protocols to ensure your methyl glucoside acetate samples are sufficiently dry for their intended applications.

Troubleshooting Guide: Common Drying Issues

This section addresses specific problems you may encounter during the handling and drying of methyl glucoside acetates.

Problem 1: My solid sample became sticky and difficult to handle after exposure to air.
  • Potential Cause: This is a classic sign of moisture absorption by a hygroscopic solid.[1][2] Acetylated sugars, due to residual hydroxyl groups and the polar nature of the acetate groups, readily attract and bind with atmospheric water, causing particles to clump or even deliquesce (dissolve in the absorbed water).[3][4] This is particularly problematic when spray drying sugar-rich materials, where stickiness can lead to operational failure.[4][5][6][7]

  • Solution:

    • Immediate Action: Minimize further exposure. If possible, handle the material inside a low-humidity environment, such as a glove box or a desiccator.[2][3]

    • Drying Protocol: The most effective method for removing absorbed surface moisture is drying under vacuum. A vacuum oven allows water to evaporate at a lower temperature, which is crucial for preventing thermal degradation of the sugar acetate.[8][9][10][11]

    • Preventative Measures: Always store methyl glucoside acetates in tightly sealed containers with a desiccant.[1][12] For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Problem 2: My NMR spectrum shows a persistent water peak, even after drying.
  • Potential Cause: The drying protocol may be insufficient to remove all bound water. Water can be present in multiple forms: as surface moisture, entrapped within the crystal lattice (as a hydrate), or enclosed within particles.[13] Standard oven drying may only remove surface water.

  • Solution:

    • Optimize Vacuum Oven Conditions: Increase the drying time and ensure a good vacuum level (≤1 mbar).[9] Gentle heating (e.g., 40-50 °C, well below the melting point) can significantly accelerate the process by providing the energy needed for water molecules to escape the solid matrix.[14]

    • Use a High-Potency Desiccant: For final drying in a desiccator, use a more powerful drying agent like phosphorus pentoxide (P₂O₅) or activated molecular sieves (3Å or 4Å).[14][15] These are more effective than silica gel or calcium chloride for achieving very low water content.

    • Quantitative Verification: Do not rely solely on NMR. Use Karl Fischer titration, the gold standard for water content determination, to accurately quantify the amount of residual water.[13][16][17] This method is highly specific to water and can detect both free and bound moisture.[17]

Problem 3: My reaction yield is low, or I'm seeing unexpected byproducts.
  • Potential Cause: Residual moisture in the methyl glucoside acetate is participating in the reaction. Water can hydrolyze the acetate esters or react with moisture-sensitive reagents (e.g., organometallics, acid chlorides). The migration of acetyl groups can also be facilitated by certain conditions, further complicating product profiles.[18]

  • Solution:

    • Rigorous Drying is Non-Negotiable: Before starting the reaction, dry the methyl glucoside acetate to a constant weight under a high vacuum. Constant weight is achieved when subsequent weighings after further drying show no significant change.

    • Azeotropic Distillation: For samples that are difficult to dry as solids, or if you need an anhydrous solution, consider azeotropic distillation. Dissolve the sample in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and distill off the azeotrope to remove water.

    • Control the Entire System: Ensure all other components of your reaction are anhydrous. Dry your solvents, use flame-dried glassware, and run the reaction under an inert atmosphere (nitrogen or argon).[2][14]

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing and solving drying issues with hygroscopic samples.

DryingTroubleshooting Start Start: Sample shows signs of moisture (e.g., sticky, clumpy) Problem Is the sample physically clumped or sticky? Start->Problem NMR_Check Does NMR analysis show a water peak? Problem->NMR_Check No Vac_Oven Dry in Vacuum Oven (40-50°C, <1 mbar) Dry to constant weight. Problem->Vac_Oven Yes Reaction_Issue Are you observing low yields or reaction side products? NMR_Check->Reaction_Issue No KF_Titration Quantify water content using Karl Fischer Titration. NMR_Check->KF_Titration Yes System_Check Verify dryness of all reagents & solvents. Use inert atmosphere. Reaction_Issue->System_Check Yes Success Proceed with Experiment Reaction_Issue->Success No Vac_Oven->NMR_Check KF_Titration->Reaction_Issue System_Check->Success

Caption: Troubleshooting flowchart for hygroscopic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for drying methyl glucoside acetates?

For routine applications, drying in a vacuum oven at a moderate temperature (40-50°C) is highly effective and recommended.[14] This method efficiently removes surface moisture without causing thermal degradation.[8] For ultimate dryness, this should be followed by storage in a vacuum desiccator over a high-capacity desiccant like P₂O₅.

Q2: How can I confirm my sample is truly "dry"?

Visual inspection is unreliable. The definitive method is Karl Fischer (KF) titration, which selectively quantifies water content down to parts-per-million (ppm) levels.[16] For many applications, a water content of <0.1% (1000 ppm) is considered dry. For highly moisture-sensitive reactions, a target of <50 ppm may be necessary.

Q3: Can I dry my sample in a conventional oven?

This is not recommended. Conventional ovens operate at atmospheric pressure, requiring higher temperatures to drive off water. These higher temperatures can lead to the melting or decomposition of the sugar acetate. Furthermore, ambient air is continuously introduced, which is counterproductive for a hygroscopic material.[17]

Q4: How should I store my dried methyl glucoside acetates?

Proper storage is as critical as the drying process itself.

  • Short-Term: Store in a vacuum desiccator containing a fresh, active desiccant.

  • Long-Term: For maximum protection, store in a tightly sealed container (e.g., an amber glass bottle with a poly-lined cap) inside a larger, sealed container with desiccant, or within a dry box or glove box under an inert atmosphere.[19]

Protocols & Data

Table 1: Comparison of Common Drying Methods
MethodTemperaturePressureTypical TimeProsCons
Vacuum Oven Drying 40-60°C<10 mbar4-24 hoursGentle, effective for surface and some bound water, prevents oxidation.[8]Requires specialized equipment.
Vacuum Desiccator Ambient<10 mbar24-72 hoursSimple, good for storage, no heat required.Slow, efficiency depends heavily on desiccant quality.[11]
Azeotropic Distillation Solvent Boiling PointAtmospheric2-6 hoursVery effective for removing tightly bound water.Sample is dissolved in a solvent, requires subsequent solvent removal.
Conventional Oven >80°CAtmospheric2-12 hoursWidely available.Not Recommended. High risk of melting/decomposition, re-exposure to air.[17]
Protocol 1: Standard Vacuum Oven Drying

Objective: To remove absorbed atmospheric moisture from a solid methyl glucoside acetate sample.

Methodology:

  • Place the sample in a shallow, clean glass container (e.g., a watch glass or petri dish) to maximize surface area.

  • Place the container in a vacuum oven.

  • Heat the oven to a temperature well below the compound's melting point (40-50°C is a safe starting point).

  • Slowly apply vacuum to the oven to avoid creating a powder storm. Aim for a pressure of ≤1 mbar.

  • Dry for a minimum of 12-24 hours.

  • To confirm dryness, release the vacuum with a dry inert gas (like nitrogen), quickly remove a small aliquot for Karl Fischer analysis, and reseal and evacuate the oven.

  • Alternatively, dry to a constant weight: weigh the sample, dry for another 4-6 hours, and re-weigh. Dryness is achieved when the mass no longer decreases.

Protocol 2: Verifying Dryness with Karl Fischer Titration

Objective: To quantitatively determine the water content of a methyl glucoside acetate sample.

Methodology: This protocol assumes the use of a modern coulometric or volumetric Karl Fischer titrator.

  • Instrument Preparation: Ensure the titrator's reaction vessel is conditioned and the solvent is anhydrous (low drift value). This is critical as KF reagents are themselves extremely hygroscopic.[20]

  • Sample Handling: Perform all sample transfers quickly to minimize exposure to atmospheric moisture.[13] Using a dry box or glove box for sample preparation is ideal.

  • Measurement: Accurately weigh a suitable amount of the dried sample and add it directly to the KF titration cell. For solid samples that don't dissolve easily in the KF solvent, a KF oven may be required to heat the sample and transfer the evaporated water to the cell via a carrier gas.[13][16]

  • Titration: The instrument will automatically titrate the water and calculate the content, typically reported in ppm or weight percent.

  • Analysis: Compare the result to the required specification for your experiment. If the water content is still too high, repeat the drying procedure.

References
  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Moisture Content by Karl Fischer Titration. (n.d.). ARDL. Retrieved from [Link]

  • Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]

  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved from [Link]

  • Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Vacuum Drying Oven: Principles, Applications, and Best Practices for Laboratory Use. (n.d.). Labcompare. Retrieved from [Link]

  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit. Retrieved from [Link]

  • How a Vac Oven Can Revolutionize Your Drying Process. (2025, April 14). USA Lab. Retrieved from [Link]

  • Enhancing Food Preservation With Vacuum Drying. (2025, April 17). Yutong. Retrieved from [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved from [Link]

  • Vacuum Drying | Principles and applications in food & cosmetics. (n.d.). Rocker. Retrieved from [Link]

  • Impact of drying on techno-functional and nutritional properties of food proteins and carbohydrates - A comprehensive review. (2024, February 7). Taylor & Francis. Retrieved from [Link]

  • Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online. Retrieved from [Link]

  • 5 Tips to Help Process Dry Hygroscopic Resins. (2018, July 3). Asaclean® Purging Compounds. Retrieved from [Link]

  • Dry and safe - Drying agents from EMD Millipore. (n.d.). EMD Millipore. Retrieved from [Link]

  • Stickiness Problem Associated with Spray Drying of Sugar and Acid Rich Foods. (n.d.). Longdom Publishing. Retrieved from [Link]

  • How the drying process differs between fine and heavy chemicals. (2024, March 1). Cleanroom Technology. Retrieved from [Link]

  • The location of acetylated positions in partially acetylated mono- and disaccharides. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Problems associated with spray drying of sugar-rich foods. (n.d.). ResearchGate. Retrieved from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Stickiness Problem Associated with Spray Drying of Sugar and Acid Rich Foods: A Mini Review. (2015, June 15). Semantic Scholar. Retrieved from [Link]

  • Glucoside, α-methyl-, d. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Problems associated with spray drying of sugar-rich foods. (n.d.). UQ eSpace. Retrieved from [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance at C4 in Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

Welcome to the technical support guide for overcoming steric hindrance at the C4-hydroxyl position of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside and related structures. This resource is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for overcoming steric hindrance at the C4-hydroxyl position of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside and related structures. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in forming this specific glycosidic bond. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.

The Core Challenge: Steric Hindrance at C4

The equatorial C4-hydroxyl group in the α-D-glucopyranoside framework presents a significant synthetic challenge. Its reactivity is hampered by steric congestion arising from the adjacent axial substituent at C3 (the acetyl group) and the axial C5-CH₂OAc group, which effectively shield the C4-OH from the incoming glycosyl donor. This often leads to low reaction yields, incomplete conversion, or failure to form the desired glycosidic bond. This guide will walk you through systematic approaches to overcome this hurdle.

Troubleshooting Guide: Low-Yield C4 Glycosylation

This section addresses common problems encountered during the glycosylation of sterically hindered C4-hydroxyl groups.

Q1: My glycosylation reaction at C4 results in very low or no yield. What are the primary causes and how can I fix it?

A1: Low or no yield is the most common issue and typically points to insufficient reactivity at the sterically hindered C4-OH. The problem can be traced back to several factors: the glycosyl donor, the promoter, or the reaction conditions.

Probable Causes & Recommended Solutions:

  • Insufficiently Reactive Glycosyl Donor: Standard donors like glycosyl bromides or acetates may not be electrophilic enough to couple with the poorly nucleophilic C4-OH.

    • Solution: Switch to a more reactive glycosyl donor. Glycosyl trichloroacetimidates (TCAs) are excellent choices for hindered systems as they are highly activated by catalytic amounts of a Lewis acid.[1][2] Glycosyl phosphates or thioglycosides activated under specific "preactivation" protocols can also be effective.[3][4]

  • Inadequate Promoter/Activator Strength: The Lewis acid or promoter may not be strong enough to sufficiently activate the donor, or you may be using a stoichiometric amount when a catalytic amount is optimal (or vice-versa).

    • Solution: Optimize the promoter. For TCA donors, trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are standard choices.[5][6] The strength and concentration of the Lewis acid can dictate whether the reaction proceeds via an Sₙ1 or Sₙ2 pathway, influencing both yield and stereoselectivity.[5][7] A stronger Lewis acid like TMSOTf tends to favor a more dissociative Sₙ1-like mechanism.[5]

  • Suboptimal Reaction Temperature: Glycosylation reactions are highly sensitive to temperature.

    • Solution: Many reactions involving hindered alcohols require very low initial temperatures (e.g., -78°C to -40°C) to control side reactions, followed by a slow warming to drive the reaction to completion.[8][9] Conversely, some systems may require higher temperatures to overcome the activation energy barrier.[10][11] A systematic temperature screen is recommended.

  • Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent, preventing an effective reaction.[12]

    • Solution: Ensure both donor and acceptor are fully soluble. Dichloromethane (DCM) is a common choice, but for less soluble compounds, a co-solvent system using acetonitrile or ethereal solvents might be necessary.[12] Acetonitrile can sometimes participate in the reaction, so its effects on stereoselectivity must be considered.[10]

Q2: My reaction is incomplete, with a significant amount of starting material remaining. What adjustments can I make?

A2: Incomplete conversion suggests that the reaction has stalled. This is common when the nucleophilicity of the acceptor is low and the activated donor has a limited lifetime.

Probable Causes & Recommended Solutions:

  • Deactivation of the Promoter: The Lewis acid catalyst can be quenched by trace amounts of water or other impurities.

    • Solution: Ensure rigorously anhydrous conditions. Use freshly distilled solvents, flame-dried glassware, and an inert atmosphere (Argon or Nitrogen). The use of molecular sieves in the reaction vessel is highly recommended.

  • Insufficient Reaction Time or Temperature: The reaction may simply be too slow under the initial conditions.

    • Solution: After initial coupling at low temperature, allow the reaction to warm slowly to room temperature and stir for an extended period (12-24 hours). Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Reversible Reaction or Unstable Product: In some cases, the glycosidic bond may be labile under the reaction conditions, leading to an equilibrium that favors the starting materials.

    • Solution: Upon completion (as judged by TLC), quench the reaction promptly with a weak base (e.g., triethylamine or pyridine) to neutralize the acidic promoter and prevent product degradation.

Frequently Asked Questions (FAQs)

This section provides a deeper understanding of the principles governing C4 glycosylation.

Q1: Why exactly is the C4-hydroxyl group on the glucose ring considered sterically hindered?

A1: The steric hindrance at the C4-OH of a glucopyranoside in its standard ⁴C₁ chair conformation arises from its spatial relationship with neighboring groups. The equatorial C4-OH is flanked by the axial C3-O-acetyl group on one side and the C5-CH₂OAc group on the other. This arrangement creates a crowded environment that physically blocks the trajectory of an incoming electrophilic glycosyl donor, making the hydroxyl group a poor nucleophile.

Caption: Steric shielding of the C4-OH by adjacent axial groups.

Q2: How does the choice of protecting groups at other positions influence C4 reactivity?

A2: Protecting groups have a profound impact on reactivity through both electronic and steric effects.[13][14]

  • C2-Protecting Group: An acetyl (Ac) or benzoyl (Bz) group at C2 acts as a "participating group".[14][15] It can form a temporary cyclic intermediate with the anomeric center, which generally directs incoming nucleophiles to form 1,2-trans glycosides. However, these acyl groups are electron-withdrawing, which disarms the entire sugar ring, making all hydroxyls, including C4, less nucleophilic.[15] Replacing the C2-acetate with a non-participating, electron-donating group like a benzyl (Bn) ether can increase the overall nucleophilicity of the remaining hydroxyls.

  • C3 and C6 Protecting Groups: The bulkiness of the protecting groups at C3 and C6 directly contributes to the steric hindrance around C4. While acetyl groups are relatively small, using bulkier groups like benzyl ethers can exacerbate the problem. Conversely, sometimes a rigid cyclic protecting group, like a 4,6-O-benzylidene acetal, can lock the conformation in a way that might improve access to C4, although this is highly substrate-dependent.[16]

Q3: What alternative strategies can be employed if direct glycosylation of the C4-OH consistently fails?

A3: If direct glycosylation proves intractable, a change in the overall synthetic strategy is warranted.

  • Protecting Group Manipulation: A common strategy is to use protecting groups that allow for selective deprotection at the C4 position. For instance, one could start with Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside.[17] In this case, the C4-OH is the only free hydroxyl, and the benzyl groups are more electron-donating than acetyls, potentially increasing the nucleophilicity of the C4-OH.

  • Inversion of Configuration: It is sometimes easier to glycosylate at an axial position. A strategy could involve starting with a galactose derivative (where the C4-OH is axial) and then performing a chemical inversion of the stereochemistry at C4 after the glycosidic bond has been formed.

  • Enzymatic Glycosylation: Glycosyltransferase enzymes can offer exquisite regio- and stereoselectivity, often bypassing challenges of chemical synthesis.[18] If a suitable enzyme is available, it can be a powerful tool for forming difficult linkages.

Experimental Protocols & Data

Troubleshooting Workflow: A Decision-Making Guide

The following diagram outlines a systematic approach to troubleshooting a failing C4 glycosylation reaction.

troubleshooting_workflow start Start: Low/No Yield at C4-OH check_donor Is the Glycosyl Donor highly reactive? (e.g., Trichloroacetimidate) start->check_donor check_promoter Is the Promoter appropriate and active? (e.g., TMSOTf, BF₃·OEt₂) check_donor->check_promoter Yes change_donor Action: Switch to a more powerful donor (e.g., TCA) check_donor->change_donor No check_conditions Are reaction conditions strictly anhydrous and optimized? check_promoter->check_conditions Yes change_promoter Action: Optimize promoter type and concentration. Check for quenching. check_promoter->change_promoter No success Successful Glycosylation check_conditions->success Yes optimize_conditions Action: Re-dry solvents/reagents. Screen temperature (-78°C to RT). Check solubility. check_conditions->optimize_conditions No change_strategy Consider Alternative Strategy: 1. Change Protecting Groups (e.g., Benzyl) 2. Invert Stereochemistry Post-Glycosylation 3. Use Enzymatic Method change_donor->check_promoter change_promoter->check_conditions re_attempt re_attempt optimize_conditions->re_attempt Re-attempt Reaction re_attempt->change_strategy If still fails re_attempt->success

Caption: A decision-making workflow for troubleshooting C4 glycosylation.

Comparative Table of Glycosylation Strategies
StrategyGlycosyl DonorPromoter / ActivatorTypical SolventTemperature (°C)Key Considerations
Schmidt Glycosylation Trichloroacetimidate (TCA)TMSOTf or BF₃·OEt₂ (catalytic)DCM, Toluene-40 to 0Highly effective for hindered alcohols; sensitive to moisture.[1][19]
Koenigs-Knorr Glycosyl Bromide/ChlorideSilver or Mercury SaltsDCM, THF0 to RTClassic method; often less effective for hindered systems due to lower donor reactivity.[20]
Thioglycoside Activation ThioglycosideNIS/TfOH, DMTSTDCM, Et₂O-78 to -20Tunable reactivity; preactivation protocols can improve yields.[3][9]
Phosphate Method Glycosyl PhosphateTMSOTfToluene, DCM-20 to RTStable donors; activation generates a highly reactive intermediate.[4]
Example Protocol: Schmidt Glycosylation of a Hindered C4-OH

This protocol is a generalized starting point for the glycosylation of a sterically hindered acceptor like Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside.

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv) and activated molecular sieves (4Å). Dissolve in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -40°C in a suitable cooling bath.

  • Addition of Donor: Add the glycosyl trichloroacetimidate donor (1.2-1.5 equiv) as a solution in anhydrous DCM.

  • Initiation: Add a solution of TMSOTf (0.1-0.2 equiv) in anhydrous DCM dropwise via syringe. The reaction mixture may change color.

  • Monitoring: Stir the reaction at -40°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours. Monitor the progress by TLC.

  • Quenching: Once the acceptor is consumed, quench the reaction by adding triethylamine (Et₃N) or pyridine until the solution is neutral.

  • Work-up: Dilute the mixture with DCM and filter through a pad of celite to remove molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Technical Support Center: Overcoming Low Solubility in Glycosyl
  • Szpilman, A. M., & Carreira, E. M. (2009). Beta-glycosidation of sterically hindered alcohols. Organic Letters, 11(6), 1305–1307. [Link]

  • Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. (n.d.). PMC. [Link]

  • A Comparative Guide to Lewis Acids in Glycosylation Activ
  • Szpilman, A. M., & Carreira, E. M. (2009). β-Glycosidation of Sterically Hindered Alcohols. Organic Letters, 11(6), 1305-1307. [Link]

  • Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. (n.d.). ResearchGate. [Link]

  • Direct Dehydrative Glycosylation of C1-Alcohols. (n.d.). PMC. [Link]

  • Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. (2012). The Journal of Organic Chemistry. [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). e-Library. [Link]

  • Das, R., & Mukhopadhyay, B. (2016). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 12, 369–406. [Link]

  • Fucose acceptors and the stereoselectivity of glycosylation reactions... (n.d.). ResearchGate. [Link]

  • preventing side reactions in Acosamine glycosyl
  • Glycosylations of Tertiary Alcohols: Synthesis of Fully Protected Disaccharides with Sterically Demanding Groups Attached to the Sugar Core. (n.d.). Thieme Connect. [Link]

  • Stereoselective 1,1′-glycosylation via reactivity tuning with protecting groups. (2020). Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry. [Link]

  • Wang, Y., et al. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7213-7235. [Link]

  • beta-Glycosidation of Sterically Hindered Alcohols. (2009). ResearchGate. [Link]

  • Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids. (n.d.). PMC. [Link]

  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (n.d.). PMC. [Link]

  • α-d-Glucosylation by 6-O-Acetyl-2,3,4-tri-O-benzyl-d-glucopyranose Using Trimethylsilyl Triflate and Pyridine. Synthesis of α-Maltosyl and α-Isomaltosyl α-d-Glucosides. (n.d.). Scilit. [Link]

  • Stereoselective Synthesis of 2-C-branched (Acetylmethyl) Oligosaccharides and Glycoconjugates: Lewis Acid-Catalyzed Glycosylation From 1,2-cyclopropaneacetylated Sugars. (2011). PubMed. [Link]

  • The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. (2018). Journal of the American Chemical Society. [Link]

  • Microwave-Assisted Neutral Glycosylation Reactions in the Absence of Reagent Activators. (2021). MDPI. [Link]

  • Advances in glycoside and oligosaccharide synthesis. (2023). Chemical Society Reviews. [Link]

  • A “Traceless” Directing Group Enables Catalytic SN2 Glycosylation toward 1,2-cis-Glycopyranosides. (n.d.). eScholarship.org. [Link]

  • Other Methods for Glycoside Synthesis: Sections 5.1 and 5.2. (n.d.). ResearchGate. [Link]

  • Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. (2024). ACS Publications. [Link]

  • Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. (n.d.). PMC. [Link]

  • Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (n.d.). PMC. [Link]

  • An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • Switchable and stereospecfic C-glycosylation strategy via formal functional group deletion. (n.d.). ChemRxiv. [Link]

  • Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. (n.d.). PMC. [Link]

  • Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. (2020). SpringerLink. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). PMC. [Link]

  • Steric hindrance due to N -linked glycan processing shields HA from... (n.d.). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 13C NMR Chemical Shift Analysis of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside

Executive Summary & Scientific Context Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside is a highly versatile synthon in carbohydrate chemistry. Because its primary C6 hydroxyl group remains unprotected, it serves as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside is a highly versatile synthon in carbohydrate chemistry. Because its primary C6 hydroxyl group remains unprotected, it serves as a critical intermediate for synthesizing C6-functionalized glucoconjugates, such as polyurethanes, carbamates, and complex bio-based polymers [1].

For researchers and drug development professionals, verifying the exact regiochemistry of acetylation is paramount. A common synthetic pitfall is the accidental formation of the fully acetylated analog (tetraacetate) or isomeric migration of the acetyl groups. This guide objectively compares the performance of three analytical methodologies—Empirical 1D 13C NMR, 2D Correlation NMR, and Computational DFT Prediction—for the structural elucidation of this compound, backed by self-validating experimental protocols.

Mechanistic Causality in NMR Chemical Shifts (E-E-A-T)

As a Senior Application Scientist, it is crucial to look beyond raw data and understand the causality of chemical shifts. The 13C NMR spectrum of partially acetylated carbohydrates is governed by predictable electronic substituent effects[2]:

  • The

    
    -Deshielding Effect:  Acetylation of a hydroxyl group withdraws electron density via induction, causing the directly attached 
    
    
    
    -carbon to shift downfield by +2 to +3 ppm .
  • The

    
    -Shielding Effect:  Conversely, the steric and electronic alterations at the adjacent 
    
    
    
    -carbons cause them to shift upfield by -1 to -2 ppm .

Diagnostic Application: In Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside, the C6 position is a free hydroxyl. Compared to the fully acetylated tetraacetate, the C5 carbon in our target molecule lacks the


-shielding effect normally exerted by a C6 acetate. Consequently, C5 shifts downfield from ~67.1 ppm (in the tetraacetate) to ~69.8 ppm (in the triacetate) . This specific 

is the definitive diagnostic marker for confirming the presence of the free C6-OH [3].

Objective Comparison of Analytical Alternatives

Analytical MethodPerformance StrengthsLimitations & Blind SpotsBest Use Case
1D 13C NMR (Empirical) Rapid acquisition; highly cost-effective; excellent for identifying bulk impurities.Suffers from signal overlap in the carbonyl (~170 ppm) and methyl (~20 ppm) regions. Cannot definitively assign specific acetates to C2/C3/C4.Routine purity checks and fast reaction monitoring.
2D NMR (HSQC/HMBC) The Gold Standard. Directly maps 1H to 13C. Resolves overlapping carbon signals by dispersing them along the proton dimension.Requires higher sample concentrations (typically >25 mg) and significantly longer instrument time (2-4 hours).Absolute structural elucidation and publication-grade validation.
DFT GIAO Prediction Non-destructive; provides theoretical validation of unusual shifts using quantum mechanics (B3LYP/6-311+G**).Implicit solvation models often underestimate intermolecular hydrogen bonding at the C6-OH, leading to a 1-2 ppm error at C6.Resolving ambiguous assignments when empirical standards are unavailable.

Quantitative Data: Chemical Shift Comparison

To facilitate rapid spectral assignment, the table below summarizes the 13C NMR chemical shifts of the target molecule compared against its unacetylated and fully acetylated analogs.

Carbon PositionMethyl α-D-glucopyranoside (Unacetylated)*Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside (Target) Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
C1 99.596.8 96.8
C2 71.570.8 70.8
C3 73.370.1 70.1
C4 69.868.5 68.5
C5 72.069.8 (Diagnostic)67.1
C6 60.961.2 61.9
OMe 55.055.4 55.4
C=O (Acetyl) -170.2, 170.0, 169.6 170.6, 170.2, 170.0, 169.6
CH3 (Acetyl) -20.6, 20.6, 20.5 20.7, 20.6, 20.6, 20.5

*(Note: *Referenced in D2O; *Referenced in CDCl3 at 25°C. Shifts are approximate values in ppm).

Self-Validating Experimental Protocol: 13C NMR Acquisition

To ensure data integrity, the following protocol incorporates built-in self-validation checkpoints.

Step 1: Sample Preparation

  • Action: Dissolve 25 mg of the analyte in 0.6 mL of anhydrous CDCl3.

  • Causality: CDCl3 is selected over protic solvents (like MeOD) to prevent deuterium exchange at the C6-OH. This preserves the hydroxyl proton, allowing for potential 1H-13C HMBC correlations to C6 if 2D analysis is required.

Step 2: Instrument Calibration & Acquisition

  • Action: Tune the probe to 100 MHz (on a 400 MHz spectrometer). Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 512 scans using a proton-decoupled sequence (zgpg30).

  • Causality: Quaternary carbons (such as the acetyl carbonyls at ~170 ppm) lack attached protons and thus have significantly longer

    
     relaxation times. A 2.0-second delay ensures these signals fully relax between pulses, preventing artificial signal suppression.
    

Step 3: Self-Validation Check (Critical)

  • Action: Before finalizing 13C assignments, integrate the corresponding 1H NMR spectrum. Calculate the ratio of the methoxy protons (~3.4 ppm, 3H) to the acetyl methyl protons (~2.0-2.1 ppm, 9H).

  • Validation: The integration ratio must be exactly 1:3 . If the ratio approaches 1:4, the sample is contaminated with the tetraacetate byproduct, and the 13C analysis is analytically invalid.

Workflow Visualization

NMR_Workflow N1 Sample Preparation (25 mg in CDCl3) N2 1D 13C NMR (Empirical Shift Analysis) N1->N2 Fast Screening N3 2D NMR (HSQC/HMBC) (Direct Correlation) N1->N3 High Resolution N5 Signal Assignment & Structural Validation N2->N5 Initial Assignment N3->N5 Absolute Mapping N4 DFT GIAO Prediction (Theoretical Modeling) N4->N5 Orthogonal Validation

Fig 1. Multi-modal NMR workflow for the structural validation of partially acetylated glycosides.

References

  • Knapp, S., Schreck, R. P., & Carignan, Y. P. (1990). A mechanistic study of the reaction of phenyl isocyanate with methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside. Carbohydrate Research, 203(2), 290-295. URL:[Link]

  • Usmanov, T. I. (1991). NMR spectroscopy of polysaccharide derivatives and their molecular structure. Polymer Science U.S.S.R., 33(4), 611-635. URL:[Link]

  • Colquhoun, I. J., Haines, A. H., Konowicz, P. A., & Jones, H. F. (1990). Sucrose octabenzoate: assignment of 13C and 1H resonances of the sucrose moiety and the 13C resonances of the carbonyl carbons. Carbohydrate Research, 205, 53-59. URL:[Link]

Sources

Comparative

Comprehensive IR Spectroscopy Guide: Characterizing Acetate Groups in Methyl Glucosides

As a Senior Application Scientist in carbohydrate chemistry, I frequently oversee the derivatization of monosaccharides for drug development and polymer synthesis. Acetylated methyl glucosides—specifically methyl -D-gluc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in carbohydrate chemistry, I frequently oversee the derivatization of monosaccharides for drug development and polymer synthesis. Acetylated methyl glucosides—specifically methyl


-D-glucopyranoside tetraacetate—are critical intermediates. Validating the degree of substitution (DS) during acetylation is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy remains the most robust, self-validating analytical tool for this purpose.

This guide objectively compares FTIR analytical modalities and details the mechanistic causality behind the spectral fingerprints of carbohydrate acetates.

Mechanistic Causality of IR Absorptions in Acetylated Glucosides

When an unacetylated methyl glucoside is exposed to acetic anhydride, the hydroxyl (-OH) groups are systematically replaced by acetate (-O-CO-CH₃) groups. This transformation fundamentally alters the molecule's vibrational modes due to changes in dipole moments and hydrogen bonding networks.

  • The Carbonyl (C=O) Stretch (~1740–1755 cm⁻¹): The ester carbonyl bond possesses a highly polarized dipole moment. The stretching of this bond requires a specific quantum of infrared energy, resulting in a sharp, intensely absorbing peak that serves as the primary indicator of successful acetylation[1].

  • The Ester C-O Stretch (~1224–1242 cm⁻¹): Mechanistically coupled with the carbonyl stretch, the C-O single bond of the acetate group vibrates strongly in the fingerprint region, confirming that the carbonyl belongs to an ester linkage rather than an aldehyde or ketone byproduct[2].

  • The Acetate Methyl Bend (~1371–1374 cm⁻¹): The symmetric bending (often called the "umbrella mode") of the -CH₃ group attached to the ester carbonyl is a highly reliable, structurally specific marker for acetate groups[1].

  • The Hydroxyl (O-H) Stretch (3200–3500 cm⁻¹): In unacetylated or partially acetylated states, extensive intermolecular hydrogen bonding broadens this peak. The true validation of a fully acetylated methyl glucoside (tetraacetate) is the absolute disappearance of this band[2].

  • The Glycosidic Backbone (950–1200 cm⁻¹): The pyranose ring and glycosidic C-O-C bonds vibrate in this fingerprint region. While complex, these peaks remain relatively stable during acetylation and serve as an internal reference for the carbohydrate backbone[3].

Comparative Evaluation of Analytical Modalities

To accurately capture these vibrational changes, researchers must select the appropriate FTIR sampling technique. The choice between Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) directly impacts the reliability of the O-H peak interpretation.

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application of crude/pure solid)Requires fine grinding with KBr and pressing into a pellet
Workflow Speed < 1 minute (Ideal for in-process monitoring)5–10 minutes (Ideal for final validation)
Spectral Artifacts (Expert Insight) Wavenumber-dependent penetration: The evanescent wave penetrates less deeply at higher wavenumbers, making the O-H region (3400 cm⁻¹) appear artificially weaker.Hygroscopicity: KBr readily absorbs atmospheric moisture during preparation, which can introduce a false O-H peak, mimicking incomplete acetylation.
Destructiveness Non-destructive (Sample can be recovered)Destructive (Sample is embedded in salt matrix)
Spectral Fingerprint Comparison

The table below summarizes the quantitative spectral shifts observed when transitioning from an unacetylated methyl glucoside to a fully acetylated tetraacetate derivative.

Functional GroupWavenumber Region (cm⁻¹)Intensity & ShapeStructural Significance in Methyl Glucosides
O-H Stretch 3200 – 3500Broad, StrongIndicates unreacted hydroxyls. Must be completely absent to confirm tetraacetate formation[2].
C=O Stretch 1740 – 1755Sharp, Very StrongPrimary validation of acetate group addition[1].
CH₃ Bend 1370 – 1375Sharp, MediumValidates the presence of the acetate methyl group[1].
C-O Stretch 1220 – 1245Sharp, StrongConfirms the ester linkage of the acetate group[2].
C-O-C Stretch 1040 – 1070Complex, StrongConfirms the integrity of the pyranose ring[3].
Experimental Protocol: A Self-Validating System

Trustworthiness in chemical synthesis requires a protocol that inherently verifies its own success. The following workflow utilizes in-line ATR-FTIR to prevent premature reaction quenching, ensuring complete conversion to the tetraacetate.

Step 1: Reaction Setup Dissolve 1.0 equivalent of methyl


-D-glucopyranoside in anhydrous pyridine (acting as both solvent and base). Cool to 0°C and dropwise add 5.0 equivalents of acetic anhydride. Allow the mixture to warm to room temperature under continuous stirring.

Step 2: In-Process ATR-FTIR Monitoring (Self-Validation) After 2 hours, extract a 50 µL aliquot. Evaporate the volatile organics under a gentle stream of nitrogen and place the crude residue directly onto the ATR diamond crystal.

  • Decision Gate: Analyze the 3200–3500 cm⁻¹ region. If a broad O-H band persists, the reaction is incomplete (partial acetylation)[2]. Continue stirring and re-test hourly until the baseline in this region is completely flat.

Step 3: Workup and Purification Once ATR-FTIR confirms the absence of hydroxyls, quench the reaction by pouring it into ice water. Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer successively with 1M HCl (to remove residual pyridine), saturated NaHCO₃ (to neutralize acetic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tetraacetate.

Step 4: Final High-Resolution Validation Recrystallize the product from ethanol. Prepare a KBr pellet (working quickly in a low-humidity environment to avoid water absorption) and acquire a transmission FTIR spectrum. Confirm the sharp, intense C=O stretch at ~1750 cm⁻¹ and the C-O stretch at ~1242 cm⁻¹[2].

Analytical Workflow Visualization

G Unacetylated Unacetylated Methyl Glucoside (Broad O-H peak: 3200-3500 cm⁻¹) Reaction Acetylation Reaction (Acetic Anhydride / Pyridine) Unacetylated->Reaction Crude Crude Acetylated Product (Mixed Degree of Substitution) Reaction->Crude ATR ATR-FTIR Analysis (Rapid In-Process Screening) Crude->ATR Transmission Transmission FTIR (KBr) (High Resolution Validation) Crude->Transmission Partial Partial Acetylation (O-H present, C=O at 1750 cm⁻¹) ATR->Partial DS < 4 Full Full Acetylation (Tetraacetate) (No O-H, Strong C=O & C-O) ATR->Full DS = 4 Transmission->Partial Transmission->Full

Caption: Analytical workflow for synthesizing and IR-validating acetylated methyl glucosides.

References

1.4 - NIST Technical Series Publications 2.1 - Canadian Center of Science and Education (CCSE) 3.3 - ResearchGate 4.2 - Baghdad Science Journal

Sources

Validation

Comparative Guide: Reactivity &amp; Performance of Acetyl vs. Benzyl Protected Methyl Glucosides

Executive Summary In carbohydrate synthesis and drug development, the choice between Acetyl (Ac) and Benzyl (Bn) protection on methyl glucosides is not merely a matter of blocking hydroxyl groups; it is a strategic decis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In carbohydrate synthesis and drug development, the choice between Acetyl (Ac) and Benzyl (Bn) protection on methyl glucosides is not merely a matter of blocking hydroxyl groups; it is a strategic decision that dictates the electronic "personality" of the sugar ring.

This guide objectively compares Methyl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside (Disarmed) and Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside (Armed). We analyze their performance through the lens of the Armed-Disarmed principle, stereochemical control mechanisms, and stability profiles.

Key Takeaway:

  • Benzyl (Ether): Electron-donating groups (EDG) stabilize the oxocarbenium intermediate, creating a highly reactive ("Armed") donor suitable for difficult couplings.

  • Acetyl (Ester): Electron-withdrawing groups (EWG) destabilize the intermediate, creating a less reactive ("Disarmed") species that offers robust 1,2-trans stereocontrol via Neighboring Group Participation (NGP).

Mechanistic Foundation: The "Armed-Disarmed" Principle[1][2][3][4]

The reactivity difference between these two protected glucosides is governed by the electronic influence of the protecting groups on the anomeric center (C1). This phenomenon, pioneered by Fraser-Reid, is the cornerstone of chemoselective glycosylation.

Electronic Modulation
  • Benzyl (Armed): The ether oxygen at C2 (and C3, C4, C6) can donate electron density via induction and hyperconjugation. This stabilizes the buildup of positive charge at the anomeric center during the formation of the oxocarbenium ion intermediate.

  • Acetyl (Disarmed): The carbonyl dipole of the ester group is strongly electron-withdrawing.[1] This pulls electron density away from the ring, destabilizing the developing positive charge at C1, thereby raising the activation energy required to break the glycosidic bond.

Visualization: Electronic Effects & NGP

The following diagram illustrates the divergent mechanistic pathways governed by these groups.

G cluster_0 Acetyl (Disarmed) Pathway cluster_1 Benzyl (Armed) Pathway Ac_Start Acetyl-Glucoside Ac_Ion Destabilized Oxocarbenium Ac_Start->Ac_Ion Slow Activation (EWG Effect) Ac_Inter Acyloxonium Ion (NGP Intermediate) Ac_Ion->Ac_Inter C2 Carbonyl Attack Ac_Prod 1,2-trans Product (β-glycoside) Ac_Inter->Ac_Prod Stereoselective Opening Bn_Start Benzyl-Glucoside Bn_Ion Stabilized Oxocarbenium Bn_Start->Bn_Ion Fast Activation (EDG Effect) Bn_Mix Direct Attack (No NGP) Bn_Ion->Bn_Mix Bn_Prod α/β Mixture (Solvent Dependent) Bn_Mix->Bn_Prod

Caption: Mechanistic divergence showing the destabilized transition state of acetylated sugars (Disarmed) vs. the stabilized path of benzylated sugars (Armed), and the stereochemical consequences.

Performance Matrix: Acetyl vs. Benzyl[1][4][5][6]

The following table synthesizes experimental data regarding stability and reactivity. This data is critical for designing orthogonal protection strategies.

FeatureMethyl Tetra-O-Acetyl-GlucosideMethyl Tetra-O-Benzyl-Glucoside
Reactivity Status Disarmed (Low Reactivity)Armed (High Reactivity)
Anomeric Stability High (Resistant to mild acid hydrolysis)Low (Labile to acid hydrolysis)
Stereocontrol Excellent (1,2-trans / β-selective) via NGPVariable (α/β mixtures) ; requires solvent/temp control
Base Stability Poor (Deacetylation occurs, Zemplén)Excellent (Stable to strong bases like NaH, KOH)
Acid Stability Good (Stable to weak/moderate acids)Good (Stable to non-Lewis acids; cleaved by strong Lewis acids)
Deprotection Base (NaOMe/MeOH) or Acid (HCl/MeOH)Hydrogenolysis (H₂/Pd-C) or Birch Reduction
Molecular Weight 362.33 g/mol 554.67 g/mol

Experimental Protocols

To validate the reactivity differences described above, we employ a Competitive Glycosylation experiment. This is the industry-standard method for ranking donor reactivity (Relative Reactivity Value - RRV).

Protocol: Competitive Glycosylation (The "Fraser-Reid" Test)

Objective: Demonstrate the "Armed" nature of the benzyl donor over the "Disarmed" acetyl donor by competing for a limited amount of acceptor.

Reagents:

  • Donor A (Armed): Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (Derived from Methyl Bn-Glucoside).

  • Donor B (Disarmed): Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (Derived from Methyl Ac-Glucoside).

  • Acceptor: Primary alcohol (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside).

  • Promoter: NIS (N-iodosuccinimide) / TfOH (Triflic acid).

Workflow Diagram:

Experiment Mix Reaction Mixture: 1.0 eq Donor A (Bn - Armed) 1.0 eq Donor B (Ac - Disarmed) 1.0 eq Acceptor Activate Add Promoter (NIS / TfOH) at -40°C Mix->Activate Monitor Monitor via TLC/HPLC (t = 15 min) Activate->Monitor Result Analysis of Products Monitor->Result Outcome1 Major Product: Disaccharide from Donor A (Bn) Result->Outcome1 >90% Conversion Outcome2 Recovered SM: Unreacted Donor B (Ac) Result->Outcome2 >90% Recovery

Caption: Workflow for a competitive glycosylation experiment demonstrating chemoselectivity based on protecting group electronics.

Step-by-Step Methodology:

  • Preparation: Dissolve Donor A (0.1 mmol), Donor B (0.1 mmol), and Acceptor (0.1 mmol) in dry CH₂Cl₂ (2 mL) containing activated 4Å molecular sieves.

  • Equilibration: Stir the mixture at room temperature for 30 minutes, then cool to -40°C under Argon atmosphere.

  • Activation: Add N-iodosuccinimide (NIS, 0.12 mmol) followed by a catalytic amount of TfOH (0.01 mmol).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:2).

    • Observation: The spot corresponding to the Benzyl donor (A) will disappear rapidly. The Acetyl donor (B) spot will remain largely unchanged.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃.

  • Analysis: Extract with DCM, dry over MgSO₄, and analyze via ¹H NMR. The ratio of cross-coupled products will overwhelmingly favor the benzylated donor (typically >9:1).

Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-D-glucopyranoside

Context: Unlike the acetylated derivative which is often commercially available or made in one step, the benzylated methyl glucoside requires precise conditions to avoid side reactions.

  • Starting Material: Methyl α-D-glucopyranoside (1.0 eq).

  • Reagents: Benzyl Chloride (BnCl, 6.0 eq), Sodium Hydride (NaH, 60% dispersion, 8.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Procedure:

    • Suspend NaH in dry DMF at 0°C.

    • Add Methyl α-D-glucopyranoside.[2][3][4] Stir for 30 min.

    • Add BnCl dropwise.

    • Warm to Room Temperature (or 60°C for faster kinetics) and stir for 12h.

    • Caution: Exothermic reaction with H₂ gas evolution.

    • Quench: Carefully add MeOH to destroy excess NaH, then pour into ice water.

    • Purification: Extract with Ether/EtOAc. Silica gel chromatography (Hexane/EtOAc 4:1).

  • Validation: ¹H NMR will show characteristic benzyl methylene protons (AB systems) between 4.5–5.0 ppm and the aromatic multiplets at 7.2–7.4 ppm.

Conclusion & Strategic Recommendations

For the drug development professional, the choice between acetyl and benzyl protection is a choice between stability/stereocontrol and reactivity .

  • Choose Acetyl (Disarmed) when:

    • You require absolute 1,2-trans stereoselectivity (β-glucosides).

    • You need the donor to "wait" in a pot while a more reactive (armed) donor is activated first (Chemoselective strategy).

    • The target molecule is sensitive to hydrogenolysis.

  • Choose Benzyl (Armed) when:

    • You are performing a difficult coupling (sterically hindered acceptor).

    • You need to synthesize 1,2-cis glycosides (α-glucosides) using solvent modulation (ether solvents) or halide ion catalysis.

    • The synthesis requires base stability (e.g., further functionalization with basic reagents).

References

  • Fraser-Reid, B., et al. (1988). "Armed and disarmed n-pentenyl glycosides in saccharide couplings: General strategy for synthesis." Journal of the American Chemical Society.

  • Mootoo, D. R., et al. (1988). "Armed/disarmed effects in glycosyl donors: rationalization and sidetracking." Journal of the American Chemical Society.

  • Zhang, Z., et al. (1999). "Programmed Synthesis of Oligosaccharides." Journal of the American Chemical Society.

  • BenchChem Technical Guides. (2025). "Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose."

  • Codée, J. D., et al. (2011). "Phosphate and Iodide-Mediated Glycosylations." Chemical Society Reviews.[1]

Sources

Comparative

Comparative stability of methyl glucoside triacetates vs tetraacetates

Title: Comparative Stability Guide: Methyl Glucoside Triacetates vs. Tetraacetates Subtitle: A Technical Analysis of Acyl Migration, Hydrolysis Kinetics, and Storage Protocols for Carbohydrate Researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability Guide: Methyl Glucoside Triacetates vs. Tetraacetates Subtitle: A Technical Analysis of Acyl Migration, Hydrolysis Kinetics, and Storage Protocols for Carbohydrate Researchers.

Executive Summary

For researchers in glycoscience and drug development, the choice between Methyl Glucoside Tetraacetates (fully protected) and Methyl Glucoside Triacetates (partially protected) is rarely a matter of preference, but of chemical necessity dictated by stability profiles.

  • The Tetraacetate is the thermodynamic sink.[] It is a "locked" system, stable to acyl migration, and serves as the ideal long-term storage form or purified standard.

  • The Triacetate (specifically the 2,3,4-tri-O-acetyl derivative) is a dynamic, kinetically sensitive intermediate. It possesses a free hydroxyl group (typically at C6) that renders it prone to intramolecular acyl migration under even mild basic conditions (pH > 7.5).[]

This guide details the mechanistic underpinnings of this instability, provides experimental protocols for monitoring it, and offers a decision matrix for their application.

Part 1: Structural & Thermodynamic Basis

To understand the stability difference, one must analyze the molecular freedom of the two species.

Methyl -D-Glucopyranoside 2,3,4,6-Tetraacetate
  • Structure: All hydroxyl groups (C2, C3, C4, C6) are esterified.

  • Thermodynamics: The molecule is in a local energy minimum regarding substitution.[] Without a free nucleophile (hydroxyl) on the ring, intramolecular transesterification is impossible.

  • Physical State: Crystalline solid (MP: ~100–105 °C).[][2][3]

  • Primary Degradation Pathway: Intermolecular hydrolysis (requires external water/base).[]

Methyl -D-Glucopyranoside 2,3,4-Triacetate[1][2]
  • Structure: The primary hydroxyl at C6 is free.[]

  • Thermodynamics: This molecule is chemically "live."[] The acetyl group at C4 is in close spatial proximity to the C6 hydroxyl.[]

  • Instability Mechanism (Acyl Migration): Under basic catalysis, the C6-OH attacks the C4-carbonyl carbon, forming a cyclic orthoester intermediate.[] This collapses to move the acetate from C4 to C6, yielding the thermodynamically more stable 2,3,6-triacetate (primary esters are generally more stable than secondary ones).

Part 2: Chemical Stability Profile (The Core Comparison)

The following table summarizes the stability data synthesized from standard carbohydrate kinetics.

FeatureMethyl Glucoside Tetraacetate Methyl Glucoside Triacetate (2,3,4-isomer)
CAS Number 604-70-67432-72-6
Acyl Migration None (No free OH).[]High Risk (C4

C6 migration).
pH Tolerance Stable at pH 4–8.[]Unstable at pH > 7.5 (Migration occurs).
Hydrolysis (

)
Slow (Requires Zemplén conditions).Moderate (Free OH assists solvation).
Storage Indefinite at RT (Dry).-20°C, Desiccated, Acid-free.[]
Primary Utility Analytical Standard, Storage.[][4]Synthetic Intermediate (e.g., for C6-oxidation).
Mechanism of Instability: The C4 C6 Migration

The triacetate's instability is driven by the "Orthoester Pathway."[] This is a self-validating mechanism: if you observe a shift in the H4 and H6 signals in NMR over time, migration is occurring.

MigrationMechanism Tri234 2,3,4-Triacetate (C6-OH Free) Ortho Cyclic Orthoester Intermediate Tri234->Ortho Base (OH-) Nucleophilic Attack Tri236 2,3,6-Triacetate (C4-OH Free) Ortho->Tri236 Collapse (Thermodynamic Sink)

Figure 1: Mechanistic pathway of acetyl migration in methyl glucoside triacetates. The proximity of C4-OAc and C6-OH facilitates the formation of a cyclic intermediate.[]

Part 3: Experimental Protocols

Protocol A: Assessing Stability via H NMR Kinetics

Use this protocol to validate if your specific batch of Triacetate is degrading.[]

Reagents:

  • Deuterated Chloroform (

    
    ) - Acid-free (filtered through basic alumina).[]
    
  • Deuterated Methanol (

    
    ) - For polarity adjustment.[]
    
  • Phosphate Buffer (pH 8.[]0) in

    
     - Trigger.[]
    

Workflow:

  • Baseline Scan: Dissolve 10 mg of Methyl 2,3,4-tri-O-acetyl-

    
    -D-glucopyranoside in 0.6 mL 
    
    
    
    . Record
    
    
    H NMR (
    
    
    ).
    • Key Signals: Look for H-6a/H-6b multiplet at

      
       3.5–3.7 ppm (free OH region).[]
      
  • Induction: Add 50

    
    L of pH 8.0 phosphate buffer (
    
    
    
    ). Shake vigorously.
  • Kinetic Loop: Record spectra every 15 minutes for 4 hours at 25°C.

  • Analysis:

    • Monitor the downfield shift of H-6 protons (moving from ~3.6 ppm to ~4.2 ppm) as they become acetylated.

    • Monitor the upfield shift of H-4 (moving from ~5.0 ppm to ~3.6 ppm) as it becomes deacetylated.[]

Protocol B: Selective Deacetylation (Zemplén)

Use this to convert Tetraacetate to Methyl Glucoside (Hydrolysis Benchmark).[]

  • Dissolve Tetraacetate (1 mmol) in anhydrous MeOH (10 mL).

  • Add NaOMe (0.1 eq, 0.5 M in MeOH).

  • Stir at RT.[]

  • Endpoint: TLC (EtOAc/MeOH 9:1) shows disappearance of high-Rf spot (Tetraacetate) and appearance of baseline spot (Methyl Glucoside).

  • Quench: Add Amberlite IR-120 (

    
     form) resin until pH neutral. Filter and concentrate.
    

Part 4: Decision Matrix

Use the following logic flow to determine which derivative fits your current development stage.

DecisionMatrix Start Start: Select Derivative Goal What is your primary goal? Start->Goal Storage Long-term Storage or Reference Standard Goal->Storage Archiving Synth Synthesis (e.g., C6-oxidation) Goal->Synth Modification UseTetra Use TETRAACETATE (Stable, Solid, No Migration) Storage->UseTetra UseTri Use TRIACETATE (Reactive, Unstable) Synth->UseTri Precaution CRITICAL: Avoid Base. Store at -20°C. Use immediately. UseTri->Precaution

Figure 2: Decision Matrix for selecting between Tetraacetate and Triacetate based on experimental intent.

References

  • W. Pigman, D. Horton.The Carbohydrates: Chemistry and Biochemistry, Vol 1A. Academic Press, 1972.
  • Lassfolk, R., et al. "Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods." Chemistry – A European Journal, 2023.

  • Sigma-Aldrich. "Methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside Product Specification."

  • Roslund, M.U., et al. "Complete assignment of the 1H and 13C NMR spectra of five acetylated methyl-D-glucopyranosides." Carbohydrate Research, 2008.[] (Reference for NMR chemical shift tracking).

Sources

Validation

Distinguishing Methyl 2,3,4-triacetate from 2,3,6-triacetate isomers

A Comprehensive Guide to Distinguishing Methyl 2,3,4-Triacetate from 2,3,6-Triacetate Isomers As carbohydrate chemists and drug development professionals, we frequently encounter the analytical bottleneck of differentiat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Distinguishing Methyl 2,3,4-Triacetate from 2,3,6-Triacetate Isomers

As carbohydrate chemists and drug development professionals, we frequently encounter the analytical bottleneck of differentiating regioisomers. Methyl 2,3,4-tri-O-acetyl-D-glucopyranoside and methyl 2,3,6-tri-O-acetyl-D-glucopyranoside are critical intermediates in oligosaccharide synthesis and methylation analysis[1]. Because these isomers share identical molecular weights and exhibit nearly identical polarities, standard chromatographic techniques often fail to distinguish them.

To overcome this, we must rely on the fundamental structural dichotomy between the two molecules: the location of the free, unacetylated hydroxyl group. In the 2,3,4-triacetate isomer, the free hydroxyl is a primary alcohol at C-6 . In the 2,3,6-triacetate isomer, the free hydroxyl is a secondary alcohol at C-4 .

This guide objectively compares the analytical and chemical performance of these isomers, providing self-validating experimental protocols to definitively distinguish them.

Analytical Strategy: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most authoritative method for assigning the regiochemistry of acetylated carbohydrates[2]. The differentiation relies on the Acetylation Shift Rule .

The Causality of the Shift: When a hydroxyl group is esterified with acetic anhydride, the highly electron-withdrawing carbonyl group of the newly formed acetate deshields the proton attached to the same carbon (the geminal proton). This deshielding effect shifts the proton's resonance downfield by approximately 1.0 to 1.5 ppm compared to its free hydroxyl analog[2].

  • Methyl 2,3,4-triacetate: The C-6 hydroxyl is free. Therefore, the H-6a and H-6b protons remain shielded and appear upfield (δ ~3.6–3.8 ppm). Conversely, the acetylated H-4 proton is shifted strongly downfield (δ ~5.0 ppm)[1].

  • Methyl 2,3,6-triacetate: The C-4 hydroxyl is free. The H-4 proton remains shielded and appears upfield (δ ~3.5–3.7 ppm). The acetylated H-6a and H-6b protons are shifted downfield (δ ~4.2–4.5 ppm)[3].

Quantitative Data Comparison
Structural FeatureMethyl 2,3,4-triacetateMethyl 2,3,6-triacetate
Free Hydroxyl Position C-6 (Primary Alcohol)C-4 (Secondary Alcohol)
H-4 Chemical Shift (1H NMR) ~5.0 ppm (Downfield, Acetylated)~3.6 ppm (Upfield, Free OH)
H-6a/b Chemical Shift (1H NMR) ~3.7 ppm (Upfield, Free OH)~4.3 ppm (Downfield, Acetylated)
C-4 Chemical Shift (13C NMR) ~69 ppm~70 ppm
C-6 Chemical Shift (13C NMR) ~61 ppm~63 ppm
Tritylation Reactivity Rapid (Complete in <2h)Negligible (Sterically hindered)

To confidently assign these shifts, a 1H-1H COSY (Correlation Spectroscopy) experiment is required to "walk" the spin system around the pyranoside ring, starting from the distinct anomeric proton (H-1).

SpinSystem H1 H-1 H2 H-2 (Ac) H1->H2 3J H3 H-3 (Ac) H2->H3 3J H4 H-4 (Free/Ac) H3->H4 3J H5 H-5 H4->H5 3J H6 H-6 (Free/Ac) H5->H6 3J

Figure 1: 1H-1H COSY NMR spin system walk for glucopyranoside ring protons.

Protocol 1: Self-Validating Quantitative NMR Acquisition

Causality & Validation: Residual water in the NMR solvent can hydrogen-bond with free hydroxyls, altering their local electronic environment and artificially shifting the signals. To prevent this, anhydrous solvent must be used. Furthermore, Tetramethylsilane (TMS) is utilized as an internal standard to provide a self-validating zero-point reference, ensuring the instrument's magnetic field drift does not compromise the shift readings[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the thoroughly desiccated unknown isomer in 0.6 mL of anhydrous CDCl3.

  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to the sample tube.

  • Acquisition: Acquire a standard 1D 1H NMR spectrum (minimum 16 scans, relaxation delay 1.5s) and a 1H-1H COSY spectrum.

  • Validation Check: Verify the solvent residual peak of CHCl3 is exactly at δ 7.26 ppm and TMS is at δ 0.00 ppm. If shifted, recalibrate the spectrum before interpreting the critical H-4 and H-6 regions.

  • Interpretation: Trace the COSY cross-peaks from H-1 down to H-4 and H-6. Assess which position exhibits the upfield shift (~3.6 ppm) indicative of the free hydroxyl.

Chemical Derivatization: The Steric Exclusion Assay

When NMR access is limited, or orthogonal validation is required, chemical derivatization offers a rapid, visual diagnostic tool.

The Causality of the Assay: Trityl chloride (triphenylmethyl chloride) is a massive, sterically demanding electrophile. It reacts with high selectivity toward unhindered primary alcohols (such as the C-6 OH in the 2,3,4-triacetate) but is sterically excluded from reacting with secondary alcohols embedded within the pyranoside ring (such as the C-4 OH in the 2,3,6-triacetate). This binary reaction profile acts as a definitive chemical diagnostic test.

Workflow Start Unknown Isomer (Methyl tri-O-acetyl-D-glucopyranoside) Reagent Add Trityl Chloride (TrCl) in Pyridine (25°C, 2h) Start->Reagent Branch1 Primary OH Available (C-6 OH) Reagent->Branch1 If 2,3,4-triacetate Branch2 Secondary OH Available (C-4 OH) Reagent->Branch2 If 2,3,6-triacetate Result1 Rapid Tritylation (TLC: New non-polar spot) Branch1->Result1 Result2 No Reaction / Steric Hindrance (TLC: Starting material only) Branch2->Result2

Figure 2: Diagnostic chemical derivatization workflow utilizing steric hindrance.

Protocol 2: Self-Validating Diagnostic Tritylation Assay

Causality & Validation: Pyridine is chosen as the solvent because it acts simultaneously as a solvent and an acid scavenger, neutralizing the HCl byproduct that could otherwise drive unwanted acetyl migration. To ensure the TLC results are not misinterpreted due to solvent front artifacts, a co-spotting technique is employed as an internal control.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 50 mg of the unknown isomer in 1.0 mL of anhydrous pyridine in a dry vial.

  • Reagent Addition: Add 1.2 molar equivalents of Trityl Chloride (TrCl) and a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

  • Incubation: Stir the mixture at 25°C for exactly 2 hours.

  • Validation Check (TLC Co-spotting): On a silica gel TLC plate, apply three spots: (1) Pure starting material, (2) The reaction mixture, and (3) A co-spot of both. Elute the plate using Hexane:Ethyl Acetate (1:1 v/v).

  • Interpretation:

    • If a new, highly non-polar spot (high Rf) appears and the starting material spot diminishes, the primary C-6 OH was available. The isomer is confirmed as methyl 2,3,4-triacetate .

    • If the TLC plate shows only the starting material spot with no new product formation, the secondary C-4 OH was sterically blocked. The isomer is confirmed as methyl 2,3,6-triacetate .

References

  • Primary Structure of Glycans by NMR Spectroscopy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and nuclear magnetic resonance spectra of some partially acylated β-D-glucopyranosides Source: Canadian Journal of Chemistry URL:[Link]

  • A mechanistic study of the reaction of phenyl isocyanate with methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside Source: Carbohydrate Research (via PubMed) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

As a Senior Application Scientist, I frequently consult on the optimization of carbohydrate functionalization workflows. A recurring point of failure in these processes is not the reaction chemistry itself, but the upstr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the optimization of carbohydrate functionalization workflows. A recurring point of failure in these processes is not the reaction chemistry itself, but the upstream handling of selectively protected intermediates. Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside is a prime example. Because it features a highly reactive, unprotected hydroxyl group at the C-6 position, its handling must be meticulously controlled.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. It synthesizes regulatory safety data with field-proven logistical strategies to ensure both operator safety and chemical integrity.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must establish the chemical's baseline physical and hazard properties. According to standard safety data, this compound is a combustible solid that poses a significant environmental hazard if introduced to water systems.

Table 1: Quantitative Physicochemical and Hazard Summary

PropertyValue / ClassificationOperational Implication
CAS Number 7432-72-6Unique identifier for safety tracking.
Molecular Weight 320.29 g/mol Required for precise stoichiometric calculations.
Melting Point 108–113 °CExists as a fine solid at room temperature; poses a dust hazard.
Storage Temperature −20 °CPrevents acyl migration and thermal degradation.
Storage Class 11 (Combustible Solids)Requires anti-static handling to prevent ignition.
Water Hazard (WGK) 3 (Highly water-endangering)Strictly prohibits aqueous cleanup during spill response.
Risk Assessment & Causality (E-E-A-T)

While Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside is not acutely toxic via inhalation or skin contact, its operational risk profile is dictated by its downstream applications. In typical synthetic workflows—such as mechanistic studies involving its reaction with phenyl isocyanate[1]—the compound is subjected to highly reactive, moisture-sensitive electrophiles.

If this protected glycoside is handled improperly, atmospheric moisture will condense on the cold solid. This moisture not only hydrolyzes the acetate protecting groups but also violently quenches downstream reagents (like isocyanates), leading to catastrophic yield loss and potential pressure buildup in sealed reaction vessels. Therefore, your Personal Protective Equipment (PPE) and handling workflow must be designed to protect the operator from combustible dust, and the chemical from the operator and the environment.

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationCausality & Field Insight
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesProtects against mechanical irritation from fine combustible dust (Class 11) during weighing.
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Provides an adequate barrier against the solid while offering resistance to organic solvents used in subsequent reaction steps.
Body Protection Flame-Resistant (FR) Lab CoatMitigates the risk of ignition associated with handling Storage Class 11 combustible solids.
Respiratory N95 / P100 Particulate RespiratorRecommended only if handling bulk quantities outside of a fume hood where aerosolization is likely.
Operational Logistics & Handling Protocol

To guarantee a self-validating system, every step in the transfer process must logically prevent the introduction of moisture or static electricity.

Protocol 1: Anhydrous Handling and Transfer
  • Thermal Equilibration: Transfer the sealed vial of Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside from −20 °C storage directly into a vacuum desiccator containing active desiccant (e.g., Drierite). Allow 30–60 minutes for the vial to reach ambient temperature.

    • Causality: Opening a cold vial immediately introduces atmospheric moisture, which condenses on the solid and ruins the reactivity of the free C-6 hydroxyl group.

  • PPE Verification: Inspect and don your nitrile gloves, safety goggles, and FR lab coat. Ensure the gloves are pulled securely over the cuffs of the lab coat.

    • Causality: Prevents skin oils from contaminating the reagent and protects the operator's skin from fine dust.

  • Weighing: Place an anti-static weighing boat on a calibrated analytical balance inside a ductless or standard fume hood (face velocity of 80–100 fpm).

    • Causality: Anti-static measures prevent the scattering of combustible dust, mitigating both inhalation risks and ignition hazards.

  • Inert Transfer: Transfer the weighed solid into a flame-dried reaction flask. Immediately seal and purge the flask with dry Argon or Nitrogen.

    • Causality: Establishes the strict anhydrous environment required for reacting the C-6 position with moisture-sensitive reagents[1].

Workflow Start Storage (-20°C) Sealed Vial Equilibrate Equilibrate to RT (Desiccator, 30-60 min) Start->Equilibrate Prevent condensation PPE Don PPE (Nitrile, Goggles, Coat) Equilibrate->PPE Prepare for handling Weigh Weighing (Fume Hood, Anti-static) PPE->Weigh Mitigate dust hazard React Reaction Setup (Inert Atmosphere) Weigh->React Maintain anhydrous state

Experimental workflow for handling moisture-sensitive protected glycosides.

Spill Response & Disposal Plan

Because this compound is classified as WGK 3 (highly water-endangering), standard laboratory spill responses involving wet paper towels or aqueous detergents are strictly prohibited.

Protocol 2: Spill Containment and WGK 3 Disposal
  • Hazard Assessment: Immediately isolate the spill perimeter. Do NOT apply water or aqueous solvents to the spill.

    • Causality: Introducing water to a WGK 3 substance expands the environmental contamination zone and severely complicates hazardous waste disposal.

  • Mechanical Collection: Use a HEPA-filtered vacuum specifically designated for combustible dusts. Alternatively, gently sweep the solid using a chemically inert pad slightly dampened with an anhydrous organic solvent (like isopropanol) to suppress dust.

    • Causality: Dry sweeping without anti-static precautions can aerosolize the combustible solid, creating an inhalation and fire hazard.

  • Waste Segregation: Transfer all collected material, along with any contaminated PPE, into a rigid, sealable hazardous waste container.

  • Disposal Routing: Label the container explicitly as "Combustible Solid - WGK 3 Environmental Hazard." Route the container for high-temperature incineration through your institution's Environmental Health and Safety (EHS) department.

SpillResponse Spill Solid Spill Detected Assess Assess Extent (Do NOT use water) Spill->Assess WGK 3 Hazard Contain Containment (HEPA Vac / Pad) Assess->Contain Prevent aerosolization Collect Collection (Sealable Container) Contain->Collect Mechanical transfer Dispose WGK 3 Disposal (Hazardous Waste) Collect->Dispose Label as Combustible

Logical decision tree for solid spill response and WGK 3 disposal.

References
  • [1] Knapp S., Schreck R.P., Carignan Y.P. "A mechanistic study of the reaction of phenyl isocyanate with methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside." Carbohydrate Research, vol. 203, no. 2, 1990, pp. 290-295. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
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